molecular formula C35H54O11 B194526 Digoxigenin bisdigitoxoside CAS No. 5297-05-2

Digoxigenin bisdigitoxoside

货号: B194526
CAS 编号: 5297-05-2
分子量: 650.8 g/mol
InChI 键: NTSBMKIZRSBFTA-AIDOXSFESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Digoxigenin bisdigitoxoside is a cardenolide glycoside.

属性

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23-,24+,25+,26+,27-,29+,30+,31-,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSBMKIZRSBFTA-AIDOXSFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CC[C@@H]5[C@@H]4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967440
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5297-05-2
Record name Digoxigenin bisdigitoxoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5297-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Digoxigenin-bis(digitoxoside)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2,6-Dideoxy-4-O-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-12,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-[[2,6-dideoxy-4-O-(2,6-dideoxy-β-D-ribo-hexopyranosyl)-β-D\-ribo-hexopyranosyl]oxy]-12β,14-dihydroxy-5β-card-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.767
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISDIGOXIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPY8HS8NF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Digoxigenin Bisdigitoxoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the origin of Digoxigenin (B1670575) bisdigitoxoside, a cardiac glycoside of significant interest in biomedical research and drug development. The guide details its natural origins in plants of the Digitalis genus, its formation as a primary metabolite of digoxin (B3395198), and methods for its isolation and characterization. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are provided to serve as a valuable resource for professionals in the field.

Introduction

Digoxigenin bisdigitoxoside is a cardenolide, a type of steroid, that plays a crucial role as a metabolite of the well-known cardiac drug, digoxin. Its structure consists of the aglycone digoxigenin linked to two digitoxose (B191001) sugar molecules. Understanding the origin of this compound is fundamental for its application in research, particularly in the development of immunoassays and as a labeled probe in molecular biology. This guide explores its biosynthetic roots in Digitalis plants and its formation through the metabolic breakdown of digoxin.

Natural Occurrence and Biosynthesis

The primary natural source of the precursor to this compound is the foxglove plant, specifically Digitalis lanata and Digitalis purpurea[1][2]. These plants synthesize a variety of cardiac glycosides, with digoxin being a prominent secondary glycoside. This compound itself is found in smaller quantities in the plant and is primarily formed during the extraction process or through metabolic conversion.

The biosynthesis of cardiac glycosides in Digitalis is a complex process originating from cholesterol. Key enzymes involved in this pathway include 3β-hydroxysteroid dehydrogenase (3β-HSD) and progesterone (B1679170) 5β-reductase (P5βR), which are crucial for the formation of the steroid nucleus[3][4][5].

Biosynthetic Pathway of Digoxigenin

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of the aglycone, digoxigenin.

Digoxigenin Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 5β-Pregnane-3,20-dione 5β-Pregnane-3,20-dione Progesterone->5β-Pregnane-3,20-dione Digoxigenin Digoxigenin 5β-Pregnane-3,20-dione->Digoxigenin Series of enzymatic steps

Caption: Simplified biosynthetic pathway of digoxigenin from cholesterol in Digitalis species.

Formation from Digoxin

This compound is most significantly derived from the partial hydrolysis of digoxin. Digoxin consists of a digoxigenin core attached to three digitoxose sugar units. The removal of one of these sugar molecules results in the formation of this compound. This process can occur through two primary mechanisms: enzymatic hydrolysis and acid-catalyzed hydrolysis.

Enzymatic Hydrolysis

During the processing of Digitalis leaves, endogenous enzymes can cleave the terminal glucose and acetyl groups from the primary glycoside lanatoside (B1674450) C to form digoxin. Further enzymatic activity can then lead to the stepwise removal of the digitoxose sugars, yielding this compound. Plant cell cultures of Digitalis have also been utilized for the biotransformation of cardiac glycosides[6][7].

Acid Hydrolysis

Digoxin is susceptible to acid-catalyzed hydrolysis, a process that can occur in the stomach following oral administration of digoxin or under controlled laboratory conditions. The rate of this hydrolysis is dependent on pH, temperature, and time[8][9][10][11][12]. At a low pH, the glycosidic bonds are cleaved, leading to the sequential removal of the digitoxose units.

Experimental Protocols

Extraction of Cardiac Glycosides from Digitalis lanata

This protocol outlines a general procedure for the extraction of a mixture of cardiac glycosides from dried Digitalis lanata leaves.

Materials:

  • Dried and powdered Digitalis lanata leaves

  • 70% (v/v) aqueous methanol (B129727)

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Water

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Weigh 1 gram of dried, powdered Digitalis lanata leaves.

  • Add 20 mL of 70% aqueous methanol to the plant material.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the plant residue twice more.

  • Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.

  • Load the aqueous extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 20 mL of water to remove polar impurities.

  • Elute the cardiac glycosides with 15 mL of methanol.

  • Evaporate the methanol to dryness to obtain the crude cardiac glycoside extract.

HPLC Analysis of Digoxin and its Metabolites

This protocol provides a method for the analytical separation and quantification of digoxin and its metabolites, including this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare standard solutions of digoxin, this compound, digoxigenin monodigitoxoside, and digoxigenin in the mobile phase.

  • Dissolve the crude cardiac glycoside extract in the mobile phase.

  • Filter the sample and standard solutions through a 0.45 µm syringe filter.

  • Inject the samples and standards onto the HPLC system.

  • Identify the peaks by comparing the retention times with the standards.

  • Quantify the compounds by creating a calibration curve from the standard solutions.

Quantitative Data

The concentration of digoxin and its metabolites can vary significantly depending on the plant source, growing conditions, and processing methods. The following table summarizes representative quantitative data.

CompoundPlant SourceConcentration (µ g/100 mg dry weight)Reference
Lanatoside CDigitalis lanata (healthy)153.2[13]
Lanatoside CDigitalis lanata (infected)76.1[13]
DigoxinDigitalis lanata7.45[13]
α-acetyldigoxinDigitalis lanata23.8[13]

Table 1: Representative concentrations of major cardiac glycosides in Digitalis lanata.

The yield of this compound from the hydrolysis of digoxin is dependent on the reaction conditions. Under controlled acid hydrolysis (pH 1-2) for 30 minutes, over 70% of digoxin can be hydrolyzed to its metabolites[8].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from Digitalis leaves.

Extraction_and_Analysis_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Digitalis Leaves (Dried, Powdered) Solvent_Extraction Methanol/Water Extraction Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Extract Evaporation1->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Elution Elution with Methanol SPE->Elution Evaporation2 Solvent Evaporation Elution->Evaporation2 Purified_Fraction Purified Glycoside Fraction Evaporation2->Purified_Fraction HPLC HPLC Analysis (C18 Column, UV Detection) Purified_Fraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Conclusion

The origin of this compound is multifaceted, stemming from both natural biosynthesis in Digitalis plants and as a significant metabolite of digoxin through enzymatic or chemical hydrolysis. For researchers and professionals in drug development, a thorough understanding of these origins is essential for the reliable sourcing, isolation, and application of this important compound. The protocols and data presented in this guide provide a solid foundation for further research and development involving this compound.

References

The Biological Activity of Digoxigenin Bisdigitoxoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxigenin bisdigitoxoside, an active metabolite of the cardiac glycoside digoxin, has garnered significant interest for its potent biological activities, extending beyond its traditional role in cardiovascular medicine. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its anticancer properties. We delve into its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, and explore the downstream signaling pathways affected, including the induction of apoptosis via the Nur77-dependent pathway and the suppression of tumor growth through the inhibition of HIF-1α and NF-κB. This document summarizes key quantitative data, provides detailed experimental protocols for the assays discussed, and presents visual diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

This compound is a cardenolide, a class of naturally derived steroids known for their effects on cardiac contractility. It is formed in the body through the metabolism of digoxin.[1] While its role in cardiology is well-established, recent research has illuminated its potential as an anticancer agent.[2] This guide aims to consolidate the current understanding of its biological activity, providing a technical resource for the scientific community.

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound is the Na+/K+-ATPase, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] Inhibition of this pump by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium levels.[3] This disruption of ion homeostasis is the foundational event that triggers a cascade of downstream cellular responses.

Quantitative Data: Na+/K+-ATPase Inhibition

The inhibitory potency of this compound and its parent compound, digoxin, against Na+/K+-ATPase has been quantified in various studies. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition.

CompoundIsoformKi (nM)Reference
This compoundα1β1196[4]
This compoundα2β174[4]
Digoxin-147[5]
Digoxigenin-194[5]

Anticancer Activity

The anticancer effects of this compound and other cardiac glycosides are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Cytotoxicity in Cancer Cell Lines

While specific IC50 values for this compound are not widely reported across a broad spectrum of cancer cell lines, data for its parent compound, digoxin, and the related cardiac glycoside, digitoxin, provide valuable insights into its potential cytotoxic potency.

CompoundCell LineCancer TypeIC50 (nM)Reference
DigitoxinTK-10Renal Adenocarcinoma3-33[6]
DigitoxinHeLaCervical Cancer28[7]
DigoxinSKOV-3Ovarian Cancer250[8]
DigitoxinSKOV-3Ovarian Cancer400[8]
OuabainMDA-MB-231Breast Cancer89[9]
DigoxinMDA-MB-231Breast Cancer~164[9]
OuabainA549Lung Cancer17[9]
DigoxinA549Lung Cancer40[9]
Induction of Apoptosis: The Nur77-Dependent Pathway

A key mechanism underlying the apoptotic effects of cardiac glycosides is the activation of the Nur77-dependent pathway.[2] Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria in response to apoptotic stimuli.[3][10] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule.[10][11] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[3]

Digoxigenin_bisdigitoxoside This compound Na_K_ATPase Na+/K+-ATPase Digoxigenin_bisdigitoxoside->Na_K_ATPase Inhibits Increased_Ca Increased Intracellular Ca2+ Na_K_ATPase->Increased_Ca Nur77_translocation Nur77 Translocation (Nucleus to Mitochondria) Increased_Ca->Nur77_translocation Bcl2_interaction Nur77-Bcl-2 Interaction Nur77_translocation->Bcl2_interaction Bcl2_conformational_change Bcl-2 Conformational Change (Anti- to Pro-apoptotic) Bcl2_interaction->Bcl2_conformational_change Cytochrome_c_release Cytochrome c Release Bcl2_conformational_change->Cytochrome_c_release Caspase_activation Caspase Activation Cytochrome_c_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Digoxigenin_bisdigitoxoside This compound Na_K_ATPase_inhibition Na+/K+-ATPase Inhibition Digoxigenin_bisdigitoxoside->Na_K_ATPase_inhibition HIF_1a_synthesis HIF-1α Synthesis Na_K_ATPase_inhibition->HIF_1a_synthesis Inhibits NF_kB_activity NF-κB Activity Na_K_ATPase_inhibition->NF_kB_activity Inhibits Tumor_growth_angiogenesis Tumor Growth & Angiogenesis HIF_1a_synthesis->Tumor_growth_angiogenesis Cell_survival_proliferation Cell Survival & Proliferation NF_kB_activity->Cell_survival_proliferation Anticancer_effects Anticancer Effects Tumor_growth_angiogenesis->Anticancer_effects Cell_survival_proliferation->Anticancer_effects cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_reagents Prepare Reagents (Buffer, ATP, Inhibitors) Add_buffer Add Assay Buffer to Plate Prepare_reagents->Add_buffer Dilute_enzyme Dilute Na+/K+-ATPase Add_enzyme Add Enzyme Dilute_enzyme->Add_enzyme Add_inhibitor Add Inhibitor/Control Add_buffer->Add_inhibitor Add_inhibitor->Add_enzyme Pre_incubate Pre-incubate (37°C, 10 min) Add_enzyme->Pre_incubate Add_ATP Add ATP to Start Reaction Pre_incubate->Add_ATP Incubate Incubate (37°C, 20-30 min) Add_ATP->Incubate Stop_reaction Stop Reaction & Add Detection Reagent Incubate->Stop_reaction Read_absorbance Read Absorbance Stop_reaction->Read_absorbance Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

References

Digoxigenin Bisdigitoxoside: An In-Depth Technical Guide to its Role as a Metabolite of Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin (B3395198), a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the management of heart failure and atrial fibrillation for centuries. Its therapeutic efficacy is intricately linked to its metabolism, which leads to the formation of several metabolites, including digoxigenin (B1670575) bisdigitoxoside. This technical guide provides a comprehensive overview of digoxigenin bisdigitoxoside, focusing on its metabolic formation, analytical quantification, and physiological relevance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Digoxin Metabolism: The Formation of this compound

The biotransformation of digoxin is a multi-step process that can occur through both enzymatic and non-enzymatic pathways. The formation of this compound is a key step in the sequential hydrolysis of the trisaccharide chain of digoxin.

In studies with rat liver microsomes, the metabolism of digoxin (Dg3) to this compound (Dg2), and subsequently to digoxigenin monodigitoxoside (Dg1) and digoxigenin (Dg0), has been shown to be dependent on the cytochrome P450 3A (CYP3A) subfamily of enzymes.[1] However, in humans, the role of cytochrome P450 in the cleavage of the sugar moieties of digoxin and this compound appears to be minimal.[2] Instead, intragastric hydrolysis, influenced by the pH of the gastric fluid, plays a significant role in the initial breakdown of digoxin to its metabolites, primarily digoxigenin.[3]

The metabolic pathway from digoxin to its subsequent metabolites is depicted below:

Digoxin_Metabolism Digoxin Digoxin (Dg3) Bisdigitoxoside This compound (Dg2) Digoxin->Bisdigitoxoside Gastric Acid / Enzymes Monodigitoxoside Digoxigenin Monodigitoxoside (Dg1) Bisdigitoxoside->Monodigitoxoside Gastric Acid / Enzymes Digoxigenin Digoxigenin (Dg0) Monodigitoxoside->Digoxigenin Gastric Acid / Enzymes Conjugates Polar Conjugates (e.g., Glucuronides) Monodigitoxoside->Conjugates Hepatic UDPGT Digoxigenin->Conjugates Hepatic UDPGT

Figure 1: Metabolic Pathway of Digoxin.

Quantitative Analysis of Digoxin Metabolism

The quantitative analysis of digoxin and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. While extensive data on the formation of this compound in humans is limited, studies in rat liver microsomes provide valuable kinetic parameters.

ParameterValue (for this compound Formation)SpeciesSystemReference
Km 125 ± 22 µMRatLiver Microsomes[1]
Vmax 362 ± 37 pmol/min/mg proteinRatLiver Microsomes[1]

Table 1: Kinetic Parameters for the Formation of this compound in Rat Liver Microsomes

In a study investigating the influence of gastric pH on digoxin biotransformation in healthy subjects, it was found that with pentagastrin-induced acid secretion, there was extensive intragastric hydrolysis, mainly to digoxigenin.[3] After 90 minutes, under acidic conditions, an average of 12.5% of the radioactivity remaining in the gastric fluid was recovered as digoxin, compared to 52.5% under less acidic conditions.[3] The primary glycosidic metabolite identified was digoxigenin, and its amount correlated with the hydrogen ion activity in the gastric fluid.[3]

Experimental Protocols

In Vitro Metabolism of Digoxin using Human Liver S9 Fraction

This protocol outlines a general procedure for assessing the metabolic stability of digoxin in human liver S9 fractions.

Materials:

  • Human liver S9 fraction

  • Digoxin

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the human liver S9 fraction (typically 1 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add digoxin to the mixture to achieve the desired final concentration. To initiate the metabolic reaction, add the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze for the presence of digoxin and its metabolites using a validated analytical method such as HPLC or UPLC-MS/MS.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, MgCl2, S9 Fraction) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_digoxin Add Digoxin pre_incubate->add_digoxin add_nadph Add NADPH (Initiate Reaction) add_digoxin->add_nadph incubate Incubate at 37°C add_nadph->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction (Add Solvent + IS) sampling->terminate centrifuge Centrifuge (Precipitate Protein) terminate->centrifuge analyze Analyze Supernatant (HPLC/UPLC-MS/MS) centrifuge->analyze

Figure 2: Experimental Workflow for In Vitro Digoxin Metabolism.
Quantification of Digoxin and Metabolites by UPLC-MS/MS

This protocol provides a general framework for the quantification of digoxin and its metabolites, including this compound, in biological matrices. Method parameters should be optimized for the specific instrumentation used.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the pre-treated biological sample (e.g., plasma, urine, or in vitro incubation supernatant) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analytes of interest using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

UPLC-MS/MS Conditions:

  • Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18, is commonly used.[4]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions for digoxin and each metabolite, including this compound, need to be determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Digoxin 798.5651.5
This compound [To be determined empirically][To be determined empirically]
Internal Standard (e.g., d3-Digoxin) [To be determined empirically][To be determined empirically]

Table 2: Example MRM Transitions for Digoxin Analysis (Transitions for metabolites need to be optimized)

Physiological Effects and Signaling Pathways

Cardiac glycosides, including digoxin and its metabolites, exert their primary therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the Na+/Ca2+ exchanger. The elevated intracellular calcium enhances myocardial contractility, resulting in a positive inotropic effect.

While the specific signaling pathways directly modulated by this compound are not extensively characterized, it is expected to contribute to the overall pharmacological and toxicological profile of digoxin. The affinity of various digoxin derivatives for the Na+/K+-ATPase can differ, which may influence their inotropic potency.[5]

The general mechanism of action of cardiac glycosides on the Na+/K+-ATPase is illustrated below.

NaK_ATPase_Inhibition CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Inhibition Na_in Intracellular Na+ NaK_ATPase->Na_in Decreased Efflux NCX Na+/Ca2+ Exchanger Na_in->NCX Increased Activity Ca_in Intracellular Ca2+ SR Sarcoplasmic Reticulum Ca_in->SR Increased Ca2+ release NCX->Ca_in Increased Influx Contraction Myocardial Contraction SR->Contraction Enhanced

Figure 3: Signaling Pathway of Cardiac Glycoside Action.

Conclusion

This compound is a significant metabolite in the biotransformation of digoxin. While its formation in humans is less dependent on hepatic cytochrome P450 enzymes compared to rodents, gastric hydrolysis plays a crucial role. The analytical quantification of this metabolite, along with the parent drug, is essential for a comprehensive understanding of digoxin's pharmacokinetics. Although specific signaling pathways for this compound are not well-defined, it is presumed to contribute to the overall inotropic and potential toxic effects of digoxin through its interaction with the Na+/K+-ATPase. Further research is warranted to fully elucidate the distinct pharmacological profile of this metabolite. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing current knowledge and providing detailed methodologies for further investigation.

References

The Bisdigitoxoside Moiety: A Key Modulator of Digoxigenin's Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575), a cardenolide steroid, forms the aglycone backbone of the widely recognized cardiac glycoside, digoxin (B3395198). While the inherent cardiotonic activity resides within the digoxigenin structure, its therapeutic efficacy and pharmacokinetic profile are profoundly influenced by the nature of the sugar moieties attached at the C3 position. This technical guide provides a comprehensive examination of the function of the bisdigitoxoside moiety, a disaccharide chain composed of two digitoxose (B191001) units, in modulating the biological activity of digoxigenin. We will delve into its impact on pharmacokinetics, pharmacodynamics, and overall therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The attachment of sugar residues, such as the bisdigitoxoside moiety, significantly alters the physicochemical properties of the parent aglycone, digoxigenin. These alterations directly impact the compound's solubility, absorption, distribution, metabolism, and excretion (ADME), ultimately defining its clinical utility and toxicological profile.[1] Understanding the precise role of the bisdigitoxoside group is paramount for the rational design of novel cardiac glycosides with improved therapeutic indices.

The Role of the Bisdigitoxoside Moiety in Pharmacodynamics

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining cellular ion homeostasis.[2] The sugar moieties, including the bisdigitoxoside group, play a crucial role in modulating the affinity and inhibitory potency of the aglycone for this enzyme.

Impact on Na+/K+-ATPase Inhibition

The presence and length of the sugar chain directly influence the binding affinity of the cardiac glycoside to the Na+/K+-ATPase. While digoxigenin itself can inhibit the enzyme, the addition of the bisdigitoxoside moiety enhances this interaction. This is reflected in the lower half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values observed for the glycosylated forms compared to the aglycone.

Table 1: Comparative Inhibitory Activity and Binding Affinity against Na+/K+-ATPase

CompoundNa+/K+-ATPase Inhibition (I50)Binding Affinity (KD)Reference(s)
DigoxigeninHigher (less potent)Higher (lower affinity)[3]
Digoxigenin MonodigitoxosideIntermediateIntermediate[3]
Digoxigenin Bisdigitoxoside Lower Lower (higher affinity) [3]
Digoxin (Trisdigitoxoside)Lowest (most potent)Lowest (highest affinity)[3]

Note: Specific numerical values can vary depending on the experimental conditions and the source of the Na+/K+-ATPase enzyme.

The enhanced binding affinity conferred by the bisdigitoxoside moiety is thought to arise from additional interactions between the sugar residues and the extracellular domain of the Na+/K+-ATPase, leading to a more stable drug-receptor complex.[3]

Inotropic Effects

The inhibition of the Na+/K+-ATPase by digoxigenin and its glycosides leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium.[2] The elevated cytosolic calcium enhances the contractility of cardiac muscle, producing a positive inotropic effect. Studies have shown that while digoxigenin alone can elicit a positive inotropic response, the presence of the sugar moieties can influence the onset and duration of this effect. For instance, a study on digitoxigenin (B1670572) glucoside demonstrated a faster onset and shorter duration of action compared to digoxin, suggesting that the nature of the sugar is a key determinant of the pharmacodynamic profile.[4]

The Influence of the Bisdigitoxoside Moiety on Pharmacokinetics

The physicochemical properties imparted by the bisdigitoxoside moiety significantly influence the absorption, distribution, and elimination of digoxigenin. Generally, increasing the number of sugar residues increases the polarity and water solubility of the molecule.

Absorption and Bioavailability

The oral bioavailability of cardiac glycosides is influenced by their lipophilicity. The aglycone, digoxigenin, is more lipophilic than its glycosylated counterparts. The addition of the polar bisdigitoxoside moiety decreases lipophilicity, which can affect the rate and extent of absorption from the gastrointestinal tract. Digoxin, with its three digitoxose units, has an oral bioavailability of approximately 70-80%.[5] While specific data for this compound is less abundant, it is expected to have intermediate properties between digoxigenin and digoxin.

Distribution

The volume of distribution of cardiac glycosides is also affected by the sugar chain. Digoxin has a large volume of distribution, indicating extensive tissue binding, particularly to skeletal and cardiac muscle.[5] The bisdigitoxoside moiety contributes to this tissue distribution profile.

Metabolism and Elimination

The sugar chain protects the aglycone from rapid metabolism.[6] Digoxin is primarily eliminated unchanged by the kidneys.[1][7] The half-life of digoxin is significantly longer than that of its aglycone, a property attributed to the trisaccharide chain. It is therefore anticipated that this compound would have a longer half-life than digoxigenin but shorter than that of digoxin.

Table 2: Comparative Pharmacokinetic Parameters

ParameterDigoxigeninThis compound DigoxinReference(s)
Oral Bioavailability HigherIntermediate~70-80%[5]
Half-life (t1/2) ShorterIntermediate23.5 hours (mean)[7]
Primary Route of Elimination Hepatic MetabolismMixedRenal (unchanged)[1][7]

Note: The data for this compound is inferred based on the properties of digoxigenin and digoxin due to limited direct comparative studies.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric method to determine the half-maximal inhibitory concentration (IC50) of a test compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)[8]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2[9]

  • ATP Solution (10 mM)

  • Test compounds (Digoxigenin, this compound, Digoxin) dissolved in DMSO

  • Ouabain (B1677812) (positive control)

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and ouabain in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 10 µL of the test compound dilution (or vehicle control), and 10 µL of the diluted Na+/K+-ATPase enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to each well.

  • Incubate at room temperature for 15-20 minutes for color development.

  • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Construct a standard curve using a known concentration of a phosphate standard to quantify the amount of Pi released.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Cellular Uptake Assay (Radiolabeled)

This protocol provides a general framework for measuring the cellular uptake of a radiolabeled cardiac glycoside.

Materials:

  • Cell line of interest (e.g., human cardiomyocytes or a relevant cancer cell line)

  • Cell culture medium and supplements

  • Radiolabeled cardiac glycoside (e.g., [3H]-Digoxin as a representative)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Unlabeled cardiac glycoside for competition assay

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in multi-well plates and grow to confluence.

  • On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

  • Pre-incubate the cells with Uptake Buffer containing either vehicle or a high concentration of unlabeled cardiac glycoside (for determining non-specific binding) for a defined period (e.g., 10-30 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled cardiac glycoside to the wells at a specific concentration.

  • Incubate for various time points at 37°C to determine the time course of uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled glycoside) from the total uptake.

Mandatory Visualizations

Signaling Pathway of Cardiac Glycoside Action

CardiacGlycosideSignaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space NaK_ATPase Na+/K+-ATPase Na_ion Na+ NaK_ATPase->Na_ion Decreased Efflux NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Ca2+ NaCa_Exchanger->Ca_ion Decreased Efflux CardiacGlycoside Digoxigenin -bisdigitoxoside CardiacGlycoside->NaK_ATPase Inhibition Na_ion->NaCa_Exchanger Reduced Gradient SR Sarcoplasmic Reticulum Ca_ion->SR Increased Uptake Contraction Increased Myocardial Contraction Ca_ion->Contraction Leads to SR->Ca_ion Increased Release

Caption: Signaling pathway of this compound leading to increased myocardial contraction.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds C Add Buffer, Compound, and Enzyme to 96-well Plate A->C B Prepare Na+/K+-ATPase Enzyme Solution B->C D Pre-incubate at 37°C (10 min) C->D E Initiate Reaction with ATP D->E F Incubate at 37°C (20-30 min) E->F G Stop Reaction & Add Malachite Green Reagent F->G H Measure Absorbance (620-660 nm) G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the colorimetric Na+/K+-ATPase inhibition assay.

Conclusion

The bisdigitoxoside moiety is a critical determinant of the overall pharmacological profile of digoxigenin. It enhances the inhibitory potency against the Na+/K+-ATPase, thereby augmenting the cardiotonic effects. Furthermore, it significantly modifies the pharmacokinetic properties of the aglycone, influencing its absorption, distribution, metabolism, and elimination, which are crucial for its therapeutic application and for minimizing toxicity. A thorough understanding of the structure-activity relationships conferred by the bisdigitoxoside and other sugar moieties is essential for the development of new cardiac glycoside-based therapeutics with improved safety and efficacy profiles for the treatment of cardiovascular diseases and potentially other conditions such as cancer.[4] Further research focusing on direct comparative studies of digoxigenin and its various glycosides will provide more precise insights into the nuanced roles of these sugar chains.

References

Spectroscopic and Analytical Profile of Digoxigenin Bisdigitoxoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575) bisdigitoxoside is a primary metabolite of digoxin (B3395198), a widely used cardiac glycoside in the treatment of various heart conditions. The metabolism of digoxin involves the sequential cleavage of its sugar moieties, leading to the formation of digoxigenin bisdigitoxoside, followed by digoxigenin monodigitoxoside, and finally the aglycone, digoxigenin.[1][2] Understanding the spectroscopic and analytical characteristics of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new cardiac glycoside derivatives. This technical guide provides a summary of the available data on this compound, outlines generalized experimental protocols for its analysis, and visualizes its metabolic formation and a typical analytical workflow.

Core Data

PropertyValue
Chemical FormulaC35H54O11
Molecular Weight650.8 g/mol
CAS Number5297-05-2

Metabolic Pathway of Digoxin

The biotransformation of digoxin is a critical aspect of its pharmacology. The metabolic pathway involves the stepwise removal of digitoxose (B191001) sugars from the C3 position of the steroid nucleus. This process is primarily mediated by cytochrome P450 enzymes, particularly the CYP3A subfamily in the liver.[1]

Digoxin Metabolism Digoxin Digoxin (Digoxigenin trisdigitoxoside) Bisdigitoxoside This compound Digoxin->Bisdigitoxoside - Digitoxose Monodigitoxoside Digoxigenin monodigitoxoside Bisdigitoxoside->Monodigitoxoside - Digitoxose Digoxigenin Digoxigenin Monodigitoxoside->Digoxigenin - Digitoxose

Caption: Metabolic conversion of Digoxin to its metabolites.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of pure this compound are not explicitly published. However, based on established methods for the analysis of digoxin and its metabolites from biological matrices, a generalized workflow can be described.[3][4][5][6]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting cardiac glycosides from serum or plasma is solid-phase extraction.[3][6]

  • Column Conditioning: Condition a C18 SPE cartridge by sequentially washing with methanol (B129727) and water.

  • Sample Loading: Load the pre-treated biological sample (e.g., serum, plasma) onto the SPE cartridge.

  • Washing: Wash the cartridge with a low-concentration organic solvent to remove interfering substances.

  • Elution: Elute the this compound and other cardiac glycosides using a higher concentration of organic solvent, such as methanol or acetonitrile (B52724).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for chromatographic analysis.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard technique for separating digoxin and its metabolites.[4][5]

  • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact gradient profile would need to be optimized.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at 220 nm is commonly employed for cardiac glycosides.[4]

Detection and Identification: Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides sensitive and specific detection of this compound.

  • Ionization: Electrospray ionization (ESI) is a suitable method for these types of compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which are crucial for structural confirmation. The fragmentation of cardiac glycosides typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties.[7][8][9][10][11]

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

For the complete structural elucidation of an isolated compound, ¹H and ¹³C NMR spectroscopy are indispensable.

  • Sample Preparation: The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC would be necessary for unambiguous assignment of all proton and carbon signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation BiologicalSample Biological Sample (e.g., Serum) SPE Solid-Phase Extraction (SPE) BiologicalSample->SPE Eluate Concentrated Eluate SPE->Eluate HPLC HPLC Separation Eluate->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Eluate->NMR For purified isolates MS Mass Spectrometry (MS/MS) HPLC->MS Quantification Quantification MS->Quantification Identification Structural Identification MS->Identification NMR->Identification

References

Digoxigenin Bisdigitoxoside: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Digoxigenin (B1670575) bisdigitoxoside is a cardenolide glycoside. The presence of the sugar moieties significantly influences its solubility and pharmacokinetic profile compared to its aglycone, digoxigenin.

Solubility Profile

Precise quantitative solubility values for Digoxigenin bisdigitoxoside in various solvents are not extensively reported. However, qualitative data and the general solubility characteristics of cardiac glycosides provide valuable guidance. Most cardiac glycosides exhibit slight solubility in water, chloroform, and ethyl ether, with improved solubility in aqueous mixtures of methanol (B129727) and ethanol[1].

PropertyDataReference
Qualitative Solubility DMSO: Slightly solubleMethanol: Slightly soluble with sonication--INVALID-LINK--, --INVALID-LINK--[2][3]
General Solubility of Cardiac Glycosides Slightly soluble in water, chloroform, ethyl etherHighly soluble in aqueous methanol and ethanol--INVALID-LINK--[4]
Stability Profile

This compound is known to be a product of the acid-catalyzed hydrolysis of Digoxin. Understanding its own stability is critical for the development of stable formulations and for accurate bioanalytical testing.

ParameterDataReference
Long-Term Storage Stable for at least 4 years when stored at -20°C.--INVALID-LINK--[2]
Degradation Pathway Formed from the hydrolysis of Digoxin in acidic conditions. Further hydrolysis can lead to the formation of digoxigenin monodigitoxoside and subsequently the aglycone, digoxigenin.--INVALID-LINK--[5]
Forced Degradation As a cardiac glycoside, it is expected to be susceptible to degradation under acidic, basic, and oxidative stress conditions. Forced degradation studies are necessary to fully characterize its stability profile and identify potential degradation products.--INVALID-LINK--[6]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent system.

Materials:

  • This compound (solid powder)

  • Selected solvent(s) (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a glass vial to ensure that saturation is reached.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials and place them in a shaker or orbital incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility by taking into account the dilution factor.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from potential impurities and degradation products.

Instrumentation and Conditions (Typical):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a modifier like formic acid or phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Specificity: Demonstrate that the method can distinguish between this compound and its degradation products by analyzing samples from forced degradation studies. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance when small, deliberate variations are made to the method parameters (e.g., mobile phase composition, flow rate, column temperature).

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

  • Prepare solutions of this compound in suitable solvents.

  • Expose the solutions and solid material to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug at 105°C for 72 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 1.2 million lux hours).

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

Visualizations

Metabolic Pathway of Digoxin

metabolic_pathway Digoxin Digoxin Bisdigitoxoside Digoxigenin bisdigitoxoside Digoxin->Bisdigitoxoside Hydrolysis (loss of one digitoxose) Monodigitoxoside Digoxigenin monodigitoxoside Bisdigitoxoside->Monodigitoxoside Hydrolysis (loss of one digitoxose) Digoxigenin Digoxigenin Monodigitoxoside->Digoxigenin Hydrolysis (loss of one digitoxose)

Caption: Metabolic conversion of Digoxin to its metabolites.

Signaling Pathway of Na+/K+-ATPase Inhibition

signaling_pathway cluster_cytoplasm Cytoplasm NaK_ATPase Na+/K+-ATPase Src Src NaK_ATPase->Src Activation EGFR EGFR Ras Ras EGFR->Ras Src->EGFR Transactivation STAT1 STAT1 Src->STAT1 Reduced Phosphorylation and Stabilization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Activation Digoxigenin_bis Digoxigenin bisdigitoxoside Digoxigenin_bis->NaK_ATPase Inhibition

Caption: Downstream signaling cascade following Na+/K+-ATPase inhibition.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While a notable gap exists in the public domain regarding its quantitative solubility, the provided qualitative data and experimental protocols offer a robust framework for researchers to conduct their own determinations. The stability profile, supported by long-term storage data and an understanding of its formation from Digoxin, highlights the importance of controlled environmental conditions. The detailed signaling pathway illustrates the molecular mechanism of action, providing a basis for further pharmacological and drug development studies. Future research should focus on generating precise quantitative solubility and comprehensive forced degradation data to further enhance our understanding of this important cardiac glycoside metabolite.

References

Methodological & Application

Protocol for Labeling RNA Probes with Digoxigenin (DIG)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone for the sensitive and specific detection of nucleic acids in a variety of molecular biology applications. This non-radioactive labeling method offers a safe and stable alternative for procedures such as in situ hybridization (ISH), Northern blotting, and microarray analysis.[1][2][3][4] The system relies on the incorporation of a steroid hapten, digoxigenin, into the RNA probe. This labeled probe is then detected with high affinity and specificity by an anti-digoxigenin antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (POD), which in turn catalyzes a colorimetric or chemiluminescent reaction.[4]

The generation of DIG-labeled RNA probes is achieved through in vitro transcription, where a linearized DNA template containing a bacteriophage promoter (e.g., T7, SP6, or T3) is transcribed by the corresponding RNA polymerase in the presence of a mixture of ribonucleotides, including DIG-11-UTP.[2][5][6] This method allows for the synthesis of single-stranded RNA probes that are complementary to the target nucleic acid sequence, enabling highly specific hybridization.[5]

Key Advantages of the DIG System:

  • High Sensitivity: The high affinity of the anti-DIG antibody for the DIG moiety allows for the detection of rare transcripts.[1][7] RNA-RNA hybrids formed with DIG-labeled probes are more stable than DNA-RNA or DNA-DNA hybrids, contributing to enhanced sensitivity.[2]

  • Specificity: The use of single-stranded RNA probes minimizes non-specific binding, leading to a high signal-to-noise ratio.[4]

  • Safety: As a non-radioactive method, it eliminates the hazards associated with handling and disposal of radioactive materials.

  • Stability: DIG-labeled probes are stable for at least a year when stored properly, ensuring reproducibility of experiments over time.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preparation and use of DIG-labeled RNA probes.

Table 1: In Vitro Transcription Reaction Parameters and Expected Yield

ParameterValueNotes
DNA Template Input0.5 - 1 µgThe protocol is optimized for this range.[8][9]
Expected RNA YieldUp to 20 µg from 1 µg of templateThe yield can be scaled up by increasing reaction components while keeping the template amount constant.[2][3]
Incubation Time2 hoursLonger incubation times do not typically increase the yield of labeled RNA.[3][10]
Incubation Temperature37°C
DIG-11-UTP:UTP RatioOptimized for efficient synthesis and detectionA 35% substitution of UTP with DIG-11-UTP is a common starting point.[8][9]

Table 2: Quality Control and Detection Sensitivity

ParameterValueMethod
Probe Concentration for Hybridization20 - 100 ng/mLFor Northern blots.[3]
Detection Sensitivity (Dot Blot)As low as 0.1 pgUsing chemiluminescent detection.[1][11]
RNA Input for Northern Blot1 - 10 µg total RNA or 100 ng mRNAUsing a DIG-labeled RNA probe.[3][12]

Experimental Protocols

Preparation of DNA Template

High-quality, linearized DNA is crucial for successful in vitro transcription.[13] The template can be a plasmid linearized with a restriction enzyme or a PCR product incorporating an RNA polymerase promoter.

A. Plasmid DNA Linearization

  • Digest 5-10 µg of plasmid DNA with a suitable restriction enzyme that generates a 5' overhang.[12] Ensure complete linearization by incubating with an excess of the enzyme (e.g., 10 units per µg of DNA) for at least 3 hours.[13]

  • Verify complete linearization by running a small aliquot on an agarose (B213101) gel.

  • Purify the linearized template using a spin column purification kit or by phenol/chloroform extraction followed by ethanol (B145695) precipitation.[13]

  • Resuspend the purified, linearized DNA in RNase-free water.[13]

B. PCR Product Template Generation

  • Design PCR primers where the reverse primer contains the T7 or SP6 RNA polymerase promoter sequence at its 5' end.[2][7]

  • Perform PCR using a high-fidelity DNA polymerase to amplify the target sequence.

  • Verify the size and purity of the PCR product on an agarose gel.[7]

  • Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

In Vitro Transcription and DIG-Labeling

This protocol is based on a standard 20 µL reaction volume. All steps should be performed under RNase-free conditions.[2][3]

  • Thaw all reaction components at room temperature, mix by vortexing, and briefly centrifuge.[8] Place the RNA polymerase mix on ice.[8]

  • Assemble the following reaction components in a sterile, RNase-free microcentrifuge tube in the order listed at room temperature:[8][9]

ComponentVolumeFinal Concentration
RNase-free Waterto 20 µL
10x Transcription Buffer2 µL1x
10x DIG RNA Labeling Mix2 µL1x
Linearized Template DNA (0.5-1 µg)X µL25-50 ng/µL
RNA Polymerase (T7, SP6, or T3)2 µL
Total Volume 20 µL
  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction for 2 hours at 37°C.[3]

  • (Optional) To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[3]

  • Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).[3]

Purification of the DIG-Labeled RNA Probe

Purification is necessary to remove unincorporated nucleotides, proteins, and salts.[8]

  • Spin Column Purification: Use a commercially available RNA cleanup spin column according to the manufacturer's instructions. This is an efficient method to remove unincorporated nucleotides and enzymes.[8]

  • Lithium Chloride (LiCl) Precipitation:

    • Add 1/10 volume of 4 M LiCl and 3 volumes of ice-cold absolute ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at maximum speed for 20 minutes at 4°C.

    • Wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.

Note: Do not use phenol/chloroform extraction as the DIG-labeled probe may partition into the organic phase.[3]

Quality Control of the DIG-Labeled RNA Probe

A. Agarose Gel Electrophoresis

  • Run a small aliquot (e.g., 1-2 µL) of the purified probe on a 1-1.5% agarose gel.

  • The DIG-labeled RNA should appear as a single, sharp band. Due to the incorporation of the bulky DIG moiety, the labeled RNA will migrate slower than its unlabeled counterpart.[7] The RNA band should be significantly more intense than the DNA template band.[10]

  • Smearing may indicate RNA degradation, which could be due to RNase contamination.[14]

B. Dot Blot for Labeling Efficiency

  • Prepare a dilution series of your DIG-labeled probe (e.g., from 10 pg/µL to 0.01 pg/µL) and a DIG-labeled control RNA of known concentration.[10][11]

  • Spot 1 µL of each dilution onto a positively charged nylon membrane.[10]

  • Fix the RNA to the membrane by UV cross-linking or baking.

  • Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.[10]

  • Estimate the concentration of your probe by comparing the signal intensities to those of the control RNA.[10]

Diagrams

experimental_workflow cluster_template 1. DNA Template Preparation cluster_transcription 2. In Vitro Transcription & Labeling cluster_purification 3. Probe Purification cluster_qc 4. Quality Control cluster_application 5. Downstream Application plasmid Plasmid DNA linearize Restriction Enzyme Linearization plasmid->linearize pcr Target DNA pcr_amp PCR Amplification with Promoter Primer pcr->pcr_amp purify_dna Purification linearize->purify_dna pcr_amp->purify_dna ivt In Vitro Transcription Reaction (RNA Polymerase, NTPs, DIG-11-UTP) purify_dna->ivt dnase DNase I Treatment (Optional) ivt->dnase purify_rna Spin Column or LiCl Precipitation dnase->purify_rna gel Agarose Gel Electrophoresis purify_rna->gel dot_blot Dot Blot Assay purify_rna->dot_blot application In Situ Hybridization, Northern Blot, etc. gel->application dot_blot->application

References

Unveiling Gene Expression: A Detailed Guide to In Situ Hybridization with DIG-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Application Note and Protocol for Visualizing mRNA in Tissue Samples.

In the intricate world of cellular and molecular biology, understanding the precise location of gene expression is paramount. In situ hybridization (ISH) with digoxigenin (B1670575) (DIG)-labeled probes stands as a powerful and widely adopted technique to visualize specific mRNA transcripts within the morphological context of tissues and cells. This method offers high sensitivity and specificity, providing invaluable insights into developmental processes, disease pathogenesis, and the cellular response to therapeutic interventions.

This document provides a detailed, step-by-step guide for performing in situ hybridization using DIG-labeled RNA probes, tailored for researchers, scientists, and professionals in drug development. It encompasses the entire workflow, from tissue preparation and probe synthesis to signal detection and analysis.

Experimental Workflow Overview

The in situ hybridization process with DIG-labeled probes follows a multi-step workflow. It begins with the preparation of the biological sample, followed by the synthesis and labeling of an RNA probe complementary to the target mRNA. The labeled probe is then hybridized to the tissue section. Subsequent washing steps remove any unbound probe. The DIG-hapten on the hybridized probe is then detected using an antibody conjugated to an enzyme, typically alkaline phosphatase (AP). Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of probe hybridization, revealing the location of the target mRNA.

In_Situ_Hybridization_Workflow cluster_prep Sample & Probe Preparation cluster_hyb Hybridization & Washing cluster_detection Signal Detection & Visualization cluster_analysis Analysis Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Prehyb Prehybridization Tissue_Prep->Prehyb Probe_Synth DIG-Labeled RNA Probe Synthesis Hyb Hybridization with DIG-labeled Probe Probe_Synth->Hyb Prehyb->Hyb Post_Hyb_Wash Post-Hybridization Washes Hyb->Post_Hyb_Wash Blocking Blocking Post_Hyb_Wash->Blocking Antibody_Inc Anti-DIG Antibody Incubation (e.g., Anti-DIG-AP) Blocking->Antibody_Inc Detection_Wash Washing Antibody_Inc->Detection_Wash Color_Dev Chromogenic Detection (e.g., NBT/BCIP) Detection_Wash->Color_Dev Imaging Microscopy & Imaging Color_Dev->Imaging

Figure 1: Experimental workflow for in situ hybridization with DIG-labeled probes.

Detailed Experimental Protocols

This section provides a comprehensive protocol for performing ISH with DIG-labeled probes on paraffin-embedded tissue sections.

I. Tissue Preparation

Proper tissue preparation is critical for preserving both RNA integrity and tissue morphology.

  • Fixation: Immediately after dissection, fix tissues in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Dehydration and Embedding: Dehydrate the fixed tissues through a graded ethanol (B145695) series and embed in paraffin (B1166041) wax according to standard histological procedures.

  • Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.

II. DIG-Labeled RNA Probe Synthesis

The synthesis of a specific and high-quality RNA probe is crucial for successful ISH.[1][2] This is typically achieved through in vitro transcription.[1]

  • Template Preparation: Linearize plasmid DNA containing the gene of interest downstream of an RNA polymerase promoter (e.g., T7, SP6).[3][4] Purify the linearized template. The purity of the template DNA is a major determinant of successful RNA synthesis.

  • In Vitro Transcription: Set up the transcription reaction using a commercially available kit containing RNA polymerase, RNase inhibitor, and a nucleotide mix including DIG-11-UTP.[2][5]

  • DNase Treatment: Remove the DNA template by incubating with DNase I.[5]

  • Probe Purification: Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin columns.

  • Probe Quantification and Quality Control: Determine the concentration of the probe using a spectrophotometer. The quality and size of the transcript can be assessed by running an aliquot on a denaturing agarose (B213101) gel.[6]

Parameter Recommendation Reference
Probe Length 250-1500 bases (800 bases optimal)
Template DNA 1 µg of linearized plasmid[4]
Incubation Time 2 hours at 37°C
Expected Yield ~20 µg of DIG-labeled RNA per 1 µg of template[4]
III. In Situ Hybridization
  • Permeabilization: To improve probe penetration, treat sections with Proteinase K. The concentration and incubation time need to be optimized for different tissue types to avoid damaging tissue morphology.

  • Acetylation: Acetylate sections with acetic anhydride (B1165640) in triethanolamine (B1662121) to reduce non-specific binding of the probe.[7]

  • Prehybridization: Incubate the slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature.[3]

  • Hybridization: Dilute the DIG-labeled probe in hybridization buffer. Denature the probe by heating and then apply it to the tissue section. Incubate overnight in a humidified chamber at an optimized temperature (typically 65-70°C).[3]

Reagent/Step Concentration/Condition Purpose Reference
Proteinase K 10-20 µg/mL for 10-20 min at 37°CTissue permeabilization
Hybridization Buffer Contains 50% formamide, 5X SSC, Denhardt's solutionProvides optimal conditions for probe-target annealing
Probe Concentration 1-2 µl/ml of hybridization bufferTo achieve specific signal
Hybridization Temp. 65-70°CStringency of hybridization[3]
Hybridization Time 16-24 hours (Overnight)Allows for sufficient probe hybridization[3]
IV. Post-Hybridization Washes

Washing steps are critical for removing unbound and non-specifically bound probes, thereby reducing background signal.[8][9] The stringency of the washes is controlled by temperature and salt concentration (SSC).[10]

  • Rinse slides in 5X SSC to remove coverslips.

  • Wash in a high-stringency buffer (e.g., 0.2X SSC) at the hybridization temperature.

  • Perform a series of washes at room temperature in buffers like MABT (maleic acid buffer containing Tween 20).

Wash Solution Temperature Duration Purpose Reference
5X SSC65°CTo remove coverslips
0.2X SSC65°C3 x 20 minutesHigh-stringency wash to remove non-specific hybrids
MABTRoom Temperature2 x 30 minutesGentle wash before blocking
V. Immunological Detection

The DIG-labeled probe is detected using an anti-DIG antibody conjugated to an enzyme.

  • Blocking: Incubate the slides in a blocking solution (e.g., a solution containing blocking reagent and heat-inactivated sheep serum) to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, typically overnight at 4°C.[11]

  • Washing: Wash the slides extensively in MABT to remove unbound antibody.[11]

Reagent/Step Concentration/Condition Incubation Reference
Blocking Solution e.g., 2% blocking reagent in MABT1 hour at room temperature[11]
Anti-DIG-AP Antibody 1:1500 to 1:5000 dilutionOvernight at 4°C[7][11]
VI. Signal Visualization

A chromogenic reaction is used to visualize the location of the hybridized probe.

  • Equilibration: Equilibrate the slides in an alkaline detection buffer (e.g., NTM buffer: NaCl, Tris-HCl pH 9.5, MgCl2).[3]

  • Color Development: Incubate the slides in the detection buffer containing the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt).[3] The alkaline phosphatase enzyme converts these substrates into a dark-purple precipitate.

  • Monitoring and Stopping the Reaction: Monitor the color development under a microscope. Once the desired signal intensity is reached, stop the reaction by washing the slides in PBS.[3]

  • Counterstaining and Mounting: Optionally, counterstain the sections with a nuclear stain like Nuclear Fast Red. Dehydrate the slides through an ethanol series, clear in xylene, and mount with a permanent mounting medium.[3]

Signal Detection Principle

The detection of the DIG-labeled probe relies on a highly specific antibody-antigen interaction coupled with an enzymatic reaction. The anti-digoxigenin antibody, conjugated to an enzyme like alkaline phosphatase, binds specifically to the digoxigenin molecule incorporated into the RNA probe. The enzyme then catalyzes the conversion of a soluble chromogenic substrate into an insoluble, colored precipitate at the site of the target mRNA, allowing for its visualization.

Detection_Principle cluster_components Molecular Components Target_mRNA Target mRNA in Tissue DIG_Probe DIG-labeled RNA Probe Target_mRNA->DIG_Probe Hybridization Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP Antibody Binding Substrate Chromogenic Substrate (e.g., NBT/BCIP) Anti_DIG_AP->Substrate Enzymatic Reaction Precipitate Colored Precipitate Substrate->Precipitate Conversion

Figure 2: Principle of DIG-based signal detection in in situ hybridization.

Troubleshooting

Successful in situ hybridization often requires optimization. Common issues include weak or no signal, high background, and poor tissue morphology.

Problem Possible Cause Suggested Solution Reference
Weak or No Signal Poor RNA preservationUse fresh tissue and proper fixation; handle samples in an RNase-free environment.[6]
Inefficient probe labelingVerify probe synthesis and labeling efficiency on a gel.[4][6]
Insufficient tissue permeabilizationOptimize Proteinase K concentration and incubation time.[12]
High Background Non-specific probe bindingIncrease hybridization and wash stringency (higher temperature, lower salt).[12][13]
Non-specific antibody bindingIncrease blocking time and use high-quality blocking reagents.[11]
Endogenous enzyme activityTreat with appropriate inhibitors (e.g., levamisole (B84282) for alkaline phosphatase).[12]
Poor Morphology Over-digestion with Proteinase KReduce Proteinase K concentration or incubation time.
Harsh washing conditionsUse gentler wash buffers and temperatures.[10]

Conclusion

In situ hybridization with DIG-labeled probes is a robust and sensitive technique for localizing mRNA within intact tissues. While it requires careful optimization, the detailed protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully implement this method. The ability to visualize gene expression at the cellular level provides critical spatial information that is often unattainable with other molecular biology techniques, making it an indispensable tool in both basic research and drug development.

References

Application Notes and Protocols for In Vitro Transcription of DIG-labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (DIG)-labeled RNA probes are a cornerstone of molecular biology, offering a sensitive and specific non-radioactive method for the detection of nucleic acids in a variety of applications.[1][2][3] These probes are single-stranded RNA molecules synthesized in vitro that incorporate the steroid hapten digoxigenin. The DIG moiety is then detected with high affinity by an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or horseradish peroxidase (HRP), which in turn catalyzes a colorimetric or chemiluminescent reaction for visualization.

The high sensitivity and specificity of DIG-labeled RNA probes make them invaluable for techniques such as in situ hybridization (ISH) to localize mRNA transcripts within tissues and cells, and Northern blotting for the detection and quantification of RNA.[4][5] The stability of these probes, which can be stored for over a year, provides consistency for long-term studies.[4][6] This document provides detailed protocols for the synthesis of DIG-labeled RNA probes and outlines their key applications.

Principle of In Vitro Transcription of DIG-labeled RNA Probes

The synthesis of DIG-labeled RNA probes is achieved through in vitro transcription. This process utilizes a linearized DNA template containing the sequence of interest downstream of a bacteriophage RNA polymerase promoter (e.g., T7, SP6, or T3). In the presence of the corresponding RNA polymerase, ribonucleotides (ATP, CTP, GTP), and a mixture of UTP and DIG-11-UTP, a labeled RNA transcript complementary to the template strand is generated.[7] The ratio of UTP to DIG-UTP is optimized to ensure efficient incorporation of the label without compromising the transcription process.[7]

Experimental Protocols

Preparation of the DNA Template

The quality and purity of the DNA template are critical for successful in vitro transcription.[8] There are two primary methods for generating a suitable template:

a) Linearization of Plasmid DNA:

  • Clone the DNA sequence of interest into a plasmid vector that contains opposing bacteriophage promoters (e.g., pBluescript, pGEM).

  • Perform a restriction digest to linearize the plasmid downstream of the insert. This is crucial as circular or nicked DNA can lead to non-specific transcripts.[8][9]

  • Ensure complete linearization by incubating 1 µg of plasmid DNA with 10 units of the appropriate restriction enzyme for at least 3 hours.[8][9]

  • Verify complete digestion by running an aliquot on an agarose (B213101) gel.

  • Purify the linearized template using a PCR purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation to remove salts, proteins, and other contaminants.[8][9]

b) PCR-based Template Generation:

  • Design PCR primers to amplify the target sequence. The reverse primer for an antisense probe (or the forward primer for a sense probe) should include the sequence for the desired RNA polymerase promoter (e.g., T7) at its 5' end.[6]

  • Perform PCR using a high-fidelity DNA polymerase to generate the template.

  • Verify the size and purity of the PCR product on an agarose gel.

  • Purify the PCR product to remove primers, dNTPs, and polymerase.

In Vitro Transcription Reaction

The following protocol is for a standard 20 µL in vitro transcription reaction. All reagents should be RNase-free, and the reaction should be assembled at room temperature to prevent precipitation of the DNA template.

ReagentVolumeFinal Concentration
RNase-free Waterto 20 µL-
10X Transcription Buffer2 µL1X
10X DIG RNA Labeling Mix2 µL1X
0.1 M DTT2 µL10 mM
RNase Inhibitor1 µL20-40 units
Linearized Template DNA1 µg50 ng/µL
RNA Polymerase (T7, SP6, or T3)2 µL20-40 units
Total Volume 20 µL

Protocol:

  • Combine the RNase-free water, 10X transcription buffer, 10X DIG RNA Labeling Mix, and 0.1 M DTT in an RNase-free microcentrifuge tube.

  • Add the RNase inhibitor and the linearized template DNA.

  • Add the appropriate RNA polymerase to initiate the reaction.

  • Mix gently and incubate at 37°C for 2 hours.[10]

  • To remove the DNA template, add 2 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.[10]

Purification of the DIG-labeled RNA Probe

Purification removes unincorporated nucleotides, enzymes, and the digested DNA template.

  • Stop the DNase I reaction by adding 2 µL of 0.5 M EDTA.

  • Precipitate the RNA probe by adding 2.5 µL of 4 M LiCl and 75 µL of pre-chilled absolute ethanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend it in an appropriate volume of RNase-free water.

  • Store the purified probe at -80°C.

Quality Control of the Labeled Probe

The integrity and yield of the DIG-labeled RNA probe can be assessed by running an aliquot on a 1% agarose gel.[11] The labeled RNA should appear as a distinct band. Due to the incorporation of the bulkier DIG-UTP, the labeled probe may migrate slightly slower than an unlabeled RNA of the same length.[4][6] The expected yield is approximately 10-20 µg of DIG-labeled RNA from 1 µg of template DNA.[8][9]

Application Notes

DIG-labeled RNA probes are versatile tools with several key applications in molecular biology:

  • In Situ Hybridization (ISH): This is the most common application, allowing for the visualization of mRNA expression patterns within the spatial context of tissues and cells.[1][2][7] The high sensitivity of DIG-labeled probes enables the detection of both abundant and rare transcripts.[4][6]

  • Northern Blotting: DIG-labeled probes are used to detect specific RNA sequences that have been separated by gel electrophoresis and transferred to a membrane. This technique is useful for determining the size and abundance of target RNAs.

  • Whole-Mount In Situ Hybridization (WISH): This technique is used to visualize gene expression in entire embryos or tissues, providing a three-dimensional view of transcript localization.[7]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Probe Purification & QC plasmid Plasmid DNA linearized Linearized Plasmid plasmid->linearized Restriction Digest transcription_mix Transcription Reaction Mix (DIG-UTP, NTPs, Polymerase) linearized->transcription_mix pcr PCR Amplification purified_pcr Purified PCR Product pcr->purified_pcr Purification purified_pcr->transcription_mix incubation Incubation (37°C, 2h) transcription_mix->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment precipitation Ethanol Precipitation dnase_treatment->precipitation purified_probe Purified DIG-labeled RNA Probe precipitation->purified_probe qc Quality Control (Gel Electrophoresis) purified_probe->qc ish_workflow cluster_hybridization Hybridization cluster_detection Detection tissue Tissue Section (with target mRNA) hybridization Hybridization (Probe binds to mRNA) tissue->hybridization probe DIG-labeled RNA Probe probe->hybridization antibody Anti-DIG Antibody-AP Conjugate hybridization->antibody Washing binding Antibody binds to DIG antibody->binding substrate Colorimetric Substrate binding->substrate Washing color_development Color Development substrate->color_development visualization Microscopic Visualization color_development->visualization

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting DIG Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in Digoxigenin (DIG) labeled Western blot experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my bands extremely faint or completely absent on my DIG Western blot?

Weak or absent signals can stem from multiple stages of the blotting procedure. Key areas to investigate include insufficient antigen, suboptimal antibody concentrations, inefficient protein transfer, or issues with the detection substrate.[1][2][3][4] Start by verifying your positive control. If the control is also weak or absent, the issue likely lies in the detection steps (antibody or substrate). If the control is strong, the problem may be related to the low abundance or degradation of your specific target protein.[3]

Q2: How can I confirm if my target protein has transferred successfully to the membrane?

To verify protein transfer efficiency, you can use a reversible stain like Ponceau S on the membrane immediately after the transfer step.[2][3] This will allow you to visualize total protein bands and confirm that protein has moved from the gel to the membrane. Additionally, you can stain the gel with Coomassie Blue after transfer to see if a significant amount of protein remains.[5]

Q3: What are the optimal concentrations for the anti-DIG antibody?

Antibody concentration is critical and must be optimized for every new experimental setup, a process known as titration.[6][7] Using a concentration that is too low is a common cause of weak signal.[2] Conversely, a concentration that is too high can lead to background issues or "burnt-out" bands where the substrate is rapidly depleted.[6] It is recommended to test a range of dilutions to find the optimal concentration.[6][8]

Q4: Can the blocking buffer affect my signal strength?

Yes, the choice and preparation of the blocking buffer can significantly impact signal. Some blocking agents, like non-fat dry milk, can mask certain antigens, preventing the antibody from binding.[1][2] If you suspect this is happening, try switching to a different blocking agent, such as Bovine Serum Albumin (BSA), or decreasing the percentage of milk in your buffer.[2] Also, ensure the blocking buffer does not contain sodium azide (B81097), as it inhibits the activity of Horseradish Peroxidase (HRP), a common enzyme conjugate.[1][5]

Q5: How long should I expose the blot to the chemiluminescent substrate?

The incubation time with the substrate and the subsequent exposure time for imaging are both critical. For many common substrates, a 5-minute incubation before detection is recommended to achieve optimal light emission.[9] Insufficient exposure time during imaging is a frequent cause of faint bands.[1] It's best to perform a series of timed exposures to determine the ideal duration for your specific signal intensity.[6] However, be aware that after about 10-15 minutes, the HRP substrate may be completely consumed.[6]

Troubleshooting Guide: Weak or No Signal

This section provides a systematic approach to identifying and solving the root cause of weak signals.

Step 1: Analyze Protein & Transfer
  • Insufficient Protein: The abundance of the target protein may be too low in your sample.[3]

    • Solution: Increase the amount of protein loaded per lane. Typically, 30-50 µg of total protein from a cell lysate is a good starting point.[5][6][7] Consider enriching your sample for the target protein through immunoprecipitation or fractionation.[3][10]

  • Poor Protein Transfer: High molecular weight proteins may transfer inefficiently, while low molecular weight proteins might pass through the membrane.[1]

    • Solution: Optimize transfer conditions (time, voltage) and buffer composition for your protein's size. Staining with Ponceau S after transfer helps validate efficiency.[2][3]

Step 2: Evaluate Antibodies & Incubation
  • Suboptimal Antibody Concentration: The dilution of your anti-DIG antibody or primary antibody (if applicable) may be too high.[2][4]

    • Solution: Perform an antibody titration to find the optimal concentration. A dot blot is a quick and effective method for this (see protocol below).[1][11] Try increasing the antibody concentration by 2 to 4 times the initial amount.[2][4][10]

  • Ineffective Antibody Incubation: Incubation times may be too short for sufficient binding.

    • Solution: Increase the incubation time. For many antibodies, incubating overnight at 4°C or for 2-4 hours at room temperature can improve signal.[1][8] Ensure the membrane is fully submerged and agitated during incubations.[10]

Step 3: Check Buffers & Reagents
  • Inactive HRP Enzyme/Substrate: The HRP-conjugated antibody or the chemiluminescent substrate may have lost activity due to improper storage or expiration.[4][5][12]

    • Solution: Use fresh or new reagents. You can test the activity of your substrate by mixing the components with a small amount of HRP-conjugated antibody in a tube; it should emit light in a dark room.[12]

  • Interfering Buffers: Components in your wash or blocking buffers could be inhibiting the reaction.

    • Solution: Ensure no sodium azide is present in your buffers if you are using an HRP-conjugated antibody.[1] Excessive washing or high concentrations of detergents like Tween-20 can also strip the antibody from the membrane, weakening the signal.[1][2]

Quantitative Data Summary

The following tables provide recommended starting points for key quantitative parameters in a DIG Western blot. Optimization is often necessary.

Table 1: Recommended Protein Loading and Antibody Dilutions

ParameterRecommended RangeNotes
Total Protein Load (Lysate)30 - 50 µ g/lane Can be increased for low-abundance proteins.[6][7]
Purified Protein Load> 1 ng/laneFor positive controls or purified samples.[13]
Anti-Digoxigenin Antibody1:50 - 1:200 (0.5 - 2 µg/ml)This is a general guideline; always refer to the manufacturer's datasheet.[14]
HRP-Conjugated Secondary Ab1:5,000 - 1:200,000Highly dependent on the specific antibody and substrate sensitivity.[8]

Experimental Protocols

Protocol 1: Immunodetection of DIG-labeled Proteins

This protocol outlines the key steps after protein transfer to the membrane.

  • Blocking:

    • Wash the membrane briefly with Tris-Buffered Saline containing Tween 20 (TBST).

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[1][5]

  • Primary Antibody Incubation (Anti-DIG):

    • Dilute the anti-DIG-HRP conjugate in fresh blocking buffer to the desired concentration (see Table 1).

    • Incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound antibody.[5]

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).[9]

    • Remove excess substrate and place the membrane in a plastic wrap or a digital imager.

  • Imaging:

    • Expose the membrane to X-ray film or a CCD camera.

    • Perform multiple exposures of varying lengths to capture the optimal signal.[6]

Protocol 2: Antibody Optimization using a Dot Blot

A dot blot is a simple method to determine the optimal antibody concentration without running a full Western blot.[11]

  • Sample Application:

    • Cut a small strip of your transfer membrane (e.g., nitrocellulose or PVDF).

    • Apply 1-2 µL spots of your positive control protein or lysate in a dilution series directly onto the membrane.

    • Allow the spots to dry completely.

  • Blocking:

    • Block the membrane strip as described in the immunodetection protocol (1 hour at room temperature).[11]

  • Antibody Incubation:

    • Cut the membrane into smaller strips, each containing the series of protein dots.

    • Incubate each strip in a different dilution of the anti-DIG antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).

    • Incubate for 1 hour at room temperature.[11]

  • Washing & Detection:

    • Wash each strip with TBST (3 x 5 minutes).[11]

    • Incubate all strips in the chemiluminescent substrate and image.

  • Analysis:

    • Compare the signal intensity versus the background for each antibody concentration. The optimal dilution will give a strong signal on the protein dots with minimal background on the membrane.

Visual Guides

The following diagrams illustrate the standard workflow and a troubleshooting decision tree for weak signals in DIG Western blotting.

G cluster_workflow DIG Western Blot Workflow A 1. Sample Preparation B 2. SDS-PAGE Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Anti-DIG Antibody Incubation D->E F 6. Washing E->F G 7. Substrate Incubation F->G H 8. Signal Detection G->H

Caption: A standard workflow for a DIG Western blot experiment.

G Start Weak or No Signal Q_Control Is the Positive Control Visible? Start->Q_Control Cause_Detection Potential Cause: - Inactive Substrate/Enzyme - Suboptimal Ab Dilution - Incorrect Buffers (Azide) Q_Control->Cause_Detection No Q_Transfer Was Protein Transfer Confirmed (Ponceau S)? Q_Control->Q_Transfer Yes Sol_Detection Solution: - Use fresh reagents - Titrate Anti-DIG Ab - Check buffer composition Cause_Detection->Sol_Detection Cause_Transfer Potential Cause: - Improper Transfer Setup - Incorrect Transfer Time/Voltage Q_Transfer->Cause_Transfer No Cause_Antigen Potential Cause: - Low Target Protein Abundance - Protein Degradation - Antigen Masked by Blocker Q_Transfer->Cause_Antigen Yes Sol_Transfer Solution: - Check sandwich assembly - Optimize transfer conditions - Verify with Ponceau S Cause_Transfer->Sol_Transfer Sol_Antigen Solution: - Load more protein - Use protease inhibitors - Try different blocking buffer (BSA) Cause_Antigen->Sol_Antigen

Caption: Troubleshooting flowchart for weak DIG Western blot signals.

References

Technical Support Center: Anti-Digoxigenin (DIG) Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for anti-Digoxigenin (DIG) antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of non-specific binding, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Digoxigenin (B1670575) (DIG) and why is it used in immunoassays?

A1: Digoxigenin (DIG) is a steroid hapten found exclusively in the foxglove plant (Digitalis purpurea).[1] In molecular biology, it is widely used as a label for nucleic acid probes and other molecules.[2][3] Anti-DIG antibodies can then be used to detect these DIG-labeled molecules with high affinity and specificity, as DIG is not naturally present in most biological samples, thus minimizing cross-reactivity with other biological components.[1] This system is a common alternative to biotin-streptavidin systems.[4]

Q2: What is non-specific binding and why is it a problem?

A2: Non-specific binding refers to the attachment of the primary or secondary antibody to unintended targets within the sample or to the assay surface itself.[5][6][7] This can lead to high background signals, which obscure the true specific signal, resulting in false positives or difficulty in interpreting the results.[6][8] The primary causes of non-specific binding include hydrophobic interactions, ionic interactions, and cross-reactivity of antibodies with unintended proteins.[9]

Q3: What are the most common causes of high background with anti-DIG antibodies?

A3: High background staining when using anti-DIG antibodies can stem from several factors:

  • Insufficient Blocking: Unoccupied sites on the solid phase (e.g., microplate well, membrane) can bind antibodies non-specifically.[10]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[11][12][13]

  • Endogenous Enzyme Activity: If using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in the sample can produce a signal.[9][14]

  • Cross-Reactivity: The secondary antibody may cross-react with other proteins in the sample.[15]

  • Improper Washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background.

Q4: How can I choose the right blocking agent?

A4: The choice of blocking agent is critical and depends on the specific assay system.[16] Common blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker. It is generally effective but should be avoided when detecting phosphoproteins, as it may contain phosphoproteins itself.[15][16]

  • Non-fat Dry Milk: A cost-effective and common blocking agent. However, it should not be used in biotin-based detection systems due to the presence of endogenous biotin (B1667282), and it can interfere with the detection of phosphoproteins.

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding of the secondary antibody.[9][15]

  • Fish Gelatin: This can be a good alternative as it has low cross-reactivity with mammalian antibodies.[16]

  • Synthetic Blockers: Agents like Polyvinylpyrrolidone (PVP) can be used, especially for detecting small proteins.[15][16]

It is often necessary to empirically test different blocking agents to find the most effective one for a particular experiment.[7]

Troubleshooting Guides

Problem 1: High Background Signal

High background can obscure specific signals. Follow these steps to troubleshoot and reduce non-specific binding.

G start High Background Observed q1 Is the blocking step sufficient? start->q1 s1 Increase blocking incubation time. Optimize blocking agent concentration. q1->s1 No q2 Is the antibody concentration optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Titrate primary and secondary antibodies to determine optimal dilution. q2->s2 No q3 Are washing steps adequate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Increase number and/or duration of washes. Add a mild detergent (e.g., Tween-20) to the wash buffer. q3->s3 No q4 Is there endogenous enzyme activity? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Add a quenching step for endogenous peroxidase (H2O2) or phosphatase (Levamisole). q4->s4 No end_node Background Reduced q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for weak or no signal.

Detailed Methodologies

1. Verifying DIG-Labeling Efficiency:

  • Protocol (Dot Blot):

    • Spot serial dilutions of your DIG-labeled probe and a DIG-labeled control onto a nitrocellulose or nylon membrane.

    • UV-crosslink the nucleic acid to the membrane if necessary.

    • Proceed with the blocking, anti-DIG antibody incubation, and detection steps as you would in your main experiment.

    • A strong signal from the control and your probe indicates successful labeling.

2. Optimizing Antibody Concentrations:

  • If your signal is weak, your antibody concentration may be too low. *[12] Protocol:

    • Perform a titration experiment as described in the "High Background" section, but in this case, look for the concentration that provides the strongest specific signal.

    • Consider increasing the incubation time (e.g., overnight at 4°C) to allow for more binding.

[8]3. Checking Substrate Activity:

  • Protocol:

    • In a clean tube, add a small amount of the enzyme-conjugated secondary antibody to the substrate.

    • A rapid and strong color change (for chromogenic substrates) or light emission (for chemiluminescent substrates) indicates that the substrate and enzyme are active.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Generally effective, good for many applications. Can be expensive, may contain phosphoproteins and biotin that interfere with certain assays.
Non-fat Dry Milk 2-5%Inexpensive and readily available. Contains phosphoproteins and biotin, not suitable for all detection systems.
Normal Serum 5-10%Reduces non-specific binding of the secondary antibody.[15] Can be costly, may contain cross-reactive immunoglobulins.
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies. May not be as effective as BSA or milk in all situations.
Polyvinylpyrrolidone (PVP) 0.5-2%Synthetic, protein-free, good for small protein detection.[15] Often used in combination with other blockers.
Table 2: Recommended Antibody Dilution Ranges for Optimization
AntibodyApplicationStarting Dilution Range
Anti-DIG (Primary) ELISA1:1,000 - 1:10,000
Western Blot1:500 - 1:5,000
IHC/ISH1:100 - 1:1,000
Enzyme-Conjugated (Secondary) ELISA1:5,000 - 1:20,000
Western Blot1:2,000 - 1:10,000
IHC/ISH1:200 - 1:2,000

Note: These are general recommendations. The optimal dilution must be determined experimentally for each specific system. [17]

Experimental Workflows

General Immunoassay Workflow Using Anti-DIG System

This diagram outlines the key steps in a typical immunoassay (e.g., ELISA, Western Blot, ISH) involving DIG-labeled probes and anti-DIG antibody detection.

G cluster_prep Preparation cluster_binding Binding Events cluster_detection Detection Immobilize Immobilize Target (Antigen/Nucleic Acid) Block Block Non-Specific Sites Immobilize->Block Wash1 Wash Block->Wash1 Probe Incubate with DIG-labeled Probe/Molecule Wash2 Wash Probe->Wash2 PrimaryAb Incubate with Primary Anti-DIG Antibody Wash3 Wash PrimaryAb->Wash3 SecondaryAb Incubate with Enzyme-Conjugated Secondary Antibody Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Signal Measure Signal (Colorimetric/Chemiluminescent) Substrate->Signal Wash1->Probe Wash2->PrimaryAb Wash3->SecondaryAb Wash4->Substrate

References

Technical Support Center: Optimizing Hybridization Temperature for DIG Probes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the hybridization temperature when using Digoxigenin (DIG) labeled probes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal hybridization temperature for my DIG probe?

A1: The optimal hybridization temperature is crucial for the specificity and signal strength of your experiment. It is typically determined based on the melting temperature (Tm) of the probe-target duplex. A good starting point for hybridization is 5-10°C below the calculated Tm. However, the ideal temperature can also be influenced by factors such as tissue type and should be optimized for each specific application.[1][2] For many applications, a temperature range of 55-65°C is a common starting point.[3]

Q2: How do I calculate the Melting Temperature (Tm) of my DIG probe?

A2: The Tm is the temperature at which 50% of the probe is dissociated from its target. There are several formulas to estimate the Tm, depending on the length of your probe and the experimental conditions. It's important to note that these are estimations, and the actual Tm can be influenced by factors like salt concentration and the presence of denaturants like formamide (B127407).[4]

Here are some commonly used formulas for calculating the Tm of DNA probes:

Probe LengthFormulaVariablesStandard Conditions Assumed
< 14 nucleotidesTm = (wA + xT) * 2 + (yG + zC) * 4w, x, y, z = number of A, T, G, C bases50 nM primer, 50 mM Na+, pH 7.0[5][6]
> 13 nucleotidesTm = 64.9 + 41 * (yG + zC - 16.4) / (wA + xT + yG + zC)w, x, y, z = number of A, T, G, C bases50 nM primer, 50 mM Na+, pH 7.0[5][6]
Long Probes (>50 bp)Tm = 81.5 + 16.6(log[Na+]) + 0.41(%GC) - 600/L - 0.61(%Formamide)[Na+] = Molar salt concentration, %GC = Percentage of G and C bases, L = Probe length in base pairs, %Formamide = Percentage of formamide in the hybridization bufferN/A[4]

For RNA probes, it's important to note that RNA:RNA and RNA:DNA hybrids are generally more stable than DNA:DNA hybrids, resulting in a higher Tm.

Q3: What are the consequences of a suboptimal hybridization temperature?

A3: The hybridization temperature directly impacts the stringency of the reaction.

  • Too Low: A temperature that is too low reduces stringency, which can lead to non-specific binding of the probe to partially complementary sequences. This results in high background staining, making it difficult to interpret the results.[7]

  • Too High: A temperature that is too high increases stringency excessively. This can prevent the probe from binding effectively to its intended target, leading to weak or no signal.[7][8]

Troubleshooting Guide

Problem: High Background Staining

High background can obscure your specific signal. If you suspect the hybridization temperature is the cause, it is likely too low.

Possible CauseRecommended Solution
Hybridization temperature is too low.Gradually increase the hybridization temperature in increments of 2-5°C.[3]
Insufficiently stringent post-hybridization washes.Increase the temperature of the post-hybridization washes or decrease the salt concentration (e.g., lower SSC concentration).[7][8]
Probe concentration is too high.Reduce the concentration of the DIG probe used in the hybridization solution.[8]
Repetitive sequences in the probe.Add blocking agents, such as Cot-1 DNA, to the hybridization buffer to prevent non-specific binding to repetitive elements.[9]

Problem: Weak or No Signal

A faint or absent signal can be frustrating. If the hybridization temperature is the culprit, it is likely too high.

Possible CauseRecommended Solution
Hybridization temperature is too high.Decrease the hybridization temperature in increments of 2-5°C.[8]
Probe has been degraded.Ensure proper handling and storage of your DIG probe to prevent degradation by RNases. Use RNase-free reagents and techniques.[1]
Insufficient probe concentration.Increase the concentration of the DIG probe in the hybridization solution.[7][8]
Inadequate tissue permeabilization.Optimize the proteinase K digestion step to ensure the probe can access the target nucleic acid within the tissue.[1][2]
Overly stringent post-hybridization washes.Decrease the temperature or increase the salt concentration of the post-hybridization washes.[8]

Experimental Protocol: Optimization of Hybridization Temperature

This protocol provides a general framework for optimizing the hybridization temperature for DIG-labeled probes in in situ hybridization (ISH).

1. Probe Preparation and Quantification:

  • Synthesize your DIG-labeled RNA or DNA probe.
  • Verify the integrity and yield of the probe, for example, by running a small amount on an agarose (B213101) gel.

2. Tissue Preparation:

  • Prepare your tissue sections (e.g., paraffin-embedded or frozen sections) according to your standard protocol.
  • Perform pre-treatment steps such as deparaffinization, rehydration, and proteinase K digestion. Optimization of the proteinase K concentration and incubation time may be necessary as insufficient digestion can lead to a reduced signal, while over-digestion can damage tissue morphology.[1]

3. Hybridization Temperature Gradient:

  • Calculate the theoretical Tm of your probe using an appropriate formula (see table above).
  • Set up a series of hybridization reactions at different temperatures. A good starting range is from 5°C below the calculated Tm to 10°C above it, in 5°C increments. For example, if your calculated Tm is 65°C, you could test 60°C, 65°C, and 70°C.
  • Prepare your hybridization buffer containing the DIG-labeled probe at your desired concentration.
  • Denature the probe by heating it at a high temperature (e.g., 80°C for 5 minutes) and then immediately placing it on ice.
  • Apply the hybridization solution to your tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the different selected temperatures.[1]

4. Post-Hybridization Washes:

  • Perform a series of stringent washes to remove unbound and non-specifically bound probes. The stringency of these washes is controlled by temperature and salt concentration (SSC).[1]
  • A typical stringent wash could be 0.2X SSC at 65°C.[10] It is important to keep the wash conditions consistent across all tested hybridization temperatures to isolate the effect of the hybridization temperature.

5. Immunodetection and Visualization:

  • Block non-specific antibody binding sites.
  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
  • Wash to remove unbound antibody.
  • Add the appropriate substrate (e.g., NBT/BCIP for AP) to visualize the signal.

6. Analysis:

  • Examine the slides under a microscope.
  • The optimal hybridization temperature will be the one that provides the strongest specific signal with the lowest background.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues related to hybridization temperature optimization.

Troubleshooting_Hybridization start Start: In Situ Hybridization with DIG probe check_signal Evaluate Signal start->check_signal strong_signal Strong, Specific Signal? check_signal->strong_signal Initial Assessment high_background High Background? strong_signal->high_background No success Experiment Successful strong_signal->success Yes weak_no_signal Weak or No Signal? high_background->weak_no_signal No increase_temp Increase Hybridization Temp (e.g., by 2-5°C) high_background->increase_temp Yes decrease_temp Decrease Hybridization Temp (e.g., by 2-5°C) weak_no_signal->decrease_temp Yes failure Re-evaluate Protocol (Probe design, tissue prep, etc.) weak_no_signal->failure No increase_temp->start Re-run Experiment increase_wash_stringency Increase Wash Stringency (Higher Temp or Lower Salt) increase_temp->increase_wash_stringency decrease_probe_conc Decrease Probe Concentration increase_wash_stringency->decrease_probe_conc decrease_temp->start Re-run Experiment check_probe_integrity Check Probe Integrity (Gel Electrophoresis) decrease_temp->check_probe_integrity optimize_permeabilization Optimize Tissue Permeabilization (e.g., Proteinase K) check_probe_integrity->optimize_permeabilization

Caption: Troubleshooting workflow for optimizing DIG probe hybridization.

References

Technical Support Center: Enhancing DIG Detection in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of Digoxigenin (DIG) detection in tissue sections.

Troubleshooting Guide

Low or no signal and high background are common issues encountered during DIG in situ hybridization. This guide provides a systematic approach to troubleshooting these problems.

Issue: Weak or No Signal

A faint or absent signal can arise from various factors throughout the experimental workflow.

Possible Causes & Solutions

Step Possible Cause Recommendation Citation
Tissue Preparation Inadequate fixationOptimize fixative type and fixation time. Insufficient fixation can lead to sample loss or degradation.[1]
Over-fixationOver-fixation can mask the target sequence. Optimize fixation duration and consider antigen retrieval techniques.[1]
RNA degradationUse RNase-free reagents and workspace. Process tissues promptly after collection.[2][3]
Permeabilization Insufficient Proteinase K digestionThe concentration and incubation time of Proteinase K are critical. Too little will not sufficiently expose the target sequence. Optimization is tissue-dependent.[1][4][5]
Excessive Proteinase K digestionOver-digestion can damage tissue morphology and lead to loss of target RNA.[1][4]
Probe Low probe concentrationIncrease the probe concentration in the hybridization buffer.[1]
Poor probe quality/degradationVerify probe integrity on a gel. Ensure proper storage.[1][6]
Inefficient DIG labelingCheck the efficiency of the DIG labeling reaction using a dot blot.[7][8]
Hybridization Suboptimal hybridization temperatureOptimize the hybridization temperature based on the probe sequence and sample type.[1][9]
Incorrect hybridization buffer compositionEnsure the hybridization buffer components are at the correct concentrations.[1][10]
Post-Hybridization Washes Washes are too stringentHigh temperature or low salt concentration washes can strip the probe from the target. Reduce the temperature or increase the salt concentration of the stringent wash buffers.[1][11]
Immunodetection Inactive anti-DIG antibodyUse a fresh aliquot of the antibody and ensure proper storage. Test antibody activity using a dot blot.[6]
Suboptimal anti-DIG antibody concentrationTitrate the antibody to find the optimal concentration.[3]
Insufficient incubation time for anti-DIG antibodyIncrease the incubation time to allow for adequate binding. Typical incubations are 1-2 hours at room temperature or overnight at 4°C.[12]
Detection Inactive enzyme (e.g., Alkaline Phosphatase)Use fresh substrate solution and ensure the detection buffer has the correct pH.[13]

Troubleshooting Workflow for Weak/No Signal

WeakSignal_Troubleshooting Start Weak or No Signal Check_Probe Verify Probe Quality & Concentration Start->Check_Probe Check_Tissue Assess Tissue Preparation Check_Probe->Check_Tissue Probe OK Optimize_Permeabilization Optimize Proteinase K Digestion Check_Tissue->Optimize_Permeabilization Tissue Prep OK Optimize_Hybridization Optimize Hybridization Conditions Optimize_Permeabilization->Optimize_Hybridization Permeabilization Optimized Optimize_Washes Adjust Post-Hybridization Washes Optimize_Hybridization->Optimize_Washes Hybridization Optimized Optimize_Detection Optimize Immunodetection Steps Optimize_Washes->Optimize_Detection Washes Optimized Signal_Amplification Consider Signal Amplification (TSA) Optimize_Detection->Signal_Amplification Signal Still Weak Resolved Signal Improved Optimize_Detection->Resolved Signal Improved Signal_Amplification->Resolved Start_Node Starting Point Decision_Node Troubleshooting Step Action_Node Potential Solution End_Node Resolution

Caption: Troubleshooting workflow for weak or no DIG signal.

Issue: High Background

Excessive background staining can obscure specific signals and make interpretation difficult.

Possible Causes & Solutions

Step Possible Cause Recommendation Citation
Probe Probe concentration is too highDecrease the probe concentration in the hybridization buffer.[14]
Presence of repetitive sequences in the probeAdd a blocker for repetitive sequences (e.g., COT-1 DNA) to the hybridization mix.[15]
Post-Hybridization Washes Washes are not stringent enoughInsufficient washing can lead to high background. Increase the temperature and/or decrease the salt concentration of the wash buffers.[1][15]
Immunodetection Non-specific antibody bindingIncrease the concentration of blocking agents (e.g., BSA, serum) or try a different blocking reagent.[16]
Anti-DIG antibody concentration is too highDecrease the concentration of the anti-DIG antibody.[3]
Tissue Endogenous enzyme activity (Alkaline Phosphatase or Peroxidase)Block endogenous alkaline phosphatase with levamisole (B84282) or by heat inactivation. Block endogenous peroxidases with hydrogen peroxide.[16][17][18][19]
Endogenous biotin (B1667282) (if using biotin-based detection)Block endogenous biotin using an avidin/biotin blocking kit.[16][18]
Detection Over-development of the colorimetric reactionMonitor the color development under a microscope and stop the reaction by rinsing with distilled water as soon as background appears.[1][11]

Troubleshooting Workflow for High Background

HighBackground_Troubleshooting Start High Background Check_Washes Increase Wash Stringency Start->Check_Washes Check_Probe_Conc Reduce Probe Concentration Check_Washes->Check_Probe_Conc Background Persists Resolved Background Reduced Check_Washes->Resolved Background Reduced Check_Antibody_Conc Reduce Antibody Concentration Check_Probe_Conc->Check_Antibody_Conc Background Persists Check_Probe_Conc->Resolved Background Reduced Optimize_Blocking Optimize Blocking Steps Check_Antibody_Conc->Optimize_Blocking Background Persists Check_Antibody_Conc->Resolved Background Reduced Endogenous_Activity Block Endogenous Enzymes/Biotin Optimize_Blocking->Endogenous_Activity Non-specific Binding Suspected Optimize_Blocking->Resolved Background Reduced Monitor_Development Monitor Color Development Endogenous_Activity->Monitor_Development Monitor_Development->Resolved Start_Node Starting Point Decision_Node Troubleshooting Step Action_Node Potential Solution End_Node Resolution

Caption: Troubleshooting workflow for high background in DIG ISH.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my DIG-labeled probe is of high quality?

A1: The quality of your DIG-labeled probe is paramount for a successful in situ hybridization experiment. You can assess its quality in two main ways:

  • Gel Electrophoresis: Run a small amount of your labeled probe on an agarose (B213101) gel. A distinct band at the expected size indicates that the probe is intact and not degraded.

  • Dot Blot: Perform a dot blot to check the labeling efficiency. Spot serial dilutions of your DIG-labeled probe onto a nylon membrane, and then detect with an anti-DIG antibody. This will confirm that the probe is successfully labeled and can be recognized by the antibody.[7]

Q2: What is the optimal concentration of Proteinase K and incubation time?

A2: The optimal Proteinase K concentration and digestion time are highly dependent on the tissue type, fixation method, and section thickness.[4] It is crucial to empirically determine the best conditions for your specific experiment.

  • Starting concentrations: Typically range from 1-10 µg/mL.

  • Incubation times: Can vary from a few minutes to over an hour.[20][21]

  • Optimization: Perform a time course or concentration gradient experiment to find the balance between adequate permeabilization (strong signal) and preservation of tissue morphology. Over-digestion can lead to tissue damage and loss of signal.[4]

Q3: My tissue has high endogenous alkaline phosphatase activity. How can I block it?

A3: Endogenous alkaline phosphatase (AP) can lead to high background when using an AP-conjugated anti-DIG antibody. Here are common methods for blocking endogenous AP:

  • Levamisole: Add levamisole to the substrate solution. It effectively inhibits most forms of endogenous AP, except for the intestinal isoform.[16][17]

  • Acetic Acid: A pre-treatment with 20% acetic acid can also inactivate endogenous AP, but this may be harsh on some antigens or RNA targets.[17]

  • Heat Inactivation: Boiling the sections, as is often done during heat-induced epitope retrieval (HIER), can destroy endogenous phosphatase activity.[19]

Q4: When should I consider using Tyramide Signal Amplification (TSA)?

A4: Tyramide Signal Amplification (TSA) is a powerful technique for enhancing signal intensity and should be considered in the following situations:

  • Low-abundance targets: When you are trying to detect a target with very low expression levels.[22][23]

  • Weak signal after optimization: If you have optimized all other parameters of your ISH protocol and the signal is still weak.

  • Reduced primary antibody/probe concentration: TSA can allow you to use a lower concentration of your primary antibody or probe, which can help to reduce background.[23]

TSA works by using horseradish peroxidase (HRP) to catalyze the deposition of labeled tyramide molecules at the site of the probe. This results in a significant amplification of the signal.[24][25]

TSA Workflow

TSA_Workflow Hybridization 1. Hybridize with DIG-labeled probe Anti_DIG_HRP 2. Incubate with anti-DIG-HRP conjugate Hybridization->Anti_DIG_HRP Tyramide_Incubation 3. Add labeled Tyramide and H2O2 Anti_DIG_HRP->Tyramide_Incubation HRP_Catalysis 4. HRP catalyzes Tyramide deposition Tyramide_Incubation->HRP_Catalysis Signal_Amplification 5. Amplified Signal at Target Site HRP_Catalysis->Signal_Amplification Detection 6. Detect with fluorescent streptavidin (if using biotin-tyramide) Signal_Amplification->Detection

Caption: General workflow for Tyramide Signal Amplification.

Experimental Protocols

Protocol: Proteinase K Optimization

This protocol provides a framework for optimizing Proteinase K digestion. It is recommended to test a range of concentrations and incubation times.

  • Prepare a stock solution of Proteinase K (e.g., 20 mg/mL).

  • Prepare a series of working dilutions in PBS or another appropriate buffer (e.g., 1, 5, 10, 20 µg/mL).

  • Deparaffinize and rehydrate tissue sections as per your standard protocol.

  • Incubate replicate slides with each Proteinase K concentration for different durations (e.g., 5, 10, 15, 20 minutes) at 37°C.

  • Stop the reaction by washing the slides in PBS.

  • Proceed with the remainder of your in situ hybridization protocol.

  • Evaluate the slides for both signal intensity and tissue morphology to determine the optimal condition.

Protocol: Post-Hybridization Washes

The stringency of the post-hybridization washes is crucial for reducing background while retaining the specific signal. The following is a general protocol that can be adapted.

  • Low Stringency Wash: After hybridization, remove coverslips and wash the slides 2 times for 5 minutes each in 2x SSC at room temperature.[2]

  • High Stringency Wash: Wash the slides 2 times for 15-20 minutes each in 0.1x SSC at 60-65°C.[2] The temperature of this step is a critical parameter to optimize.

  • RNase A Treatment (optional for RNA probes): To reduce background from non-specific probe binding, incubate slides in TNE buffer containing RNase A (10 µg/mL) for 30 minutes at 37°C.[26]

  • Final Washes: Perform additional washes in 2x SSC and 0.2x SSC at elevated temperatures (e.g., 65°C) to further remove non-specifically bound probe.[26]

Note: Always use RNase-free solutions when working with RNA probes.[2]

By systematically addressing these common issues and optimizing key steps in the protocol, you can significantly improve the sensitivity and reliability of your DIG detection in tissue sections.

References

RNase contamination issues in DIG RNA probe labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address RNase contamination issues that researchers, scientists, and drug development professionals may encounter during digoxigenin (B1670575) (DIG) RNA probe labeling experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to RNase contamination during your DIG RNA probe labeling workflow.

Question: My DIG-labeled RNA probe appears as a smear at a low molecular weight on a denaturing agarose (B213101) gel. What is the likely cause?

Answer: A low molecular weight smear is a classic sign of RNA degradation, most likely due to RNase contamination.[1][2] Intact RNA should appear as a sharp band at the expected size.[1] For total RNA, you would expect to see sharp 28S and 18S rRNA bands, with the 28S band being approximately twice as intense as the 18S band.[1][2]

Question: I have low or no yield of my DIG-labeled RNA probe after in vitro transcription. Could this be due to RNase contamination?

Answer: Yes, RNase contamination is a primary suspect for low or no probe yield. Even trace amounts of RNases can significantly degrade the RNA transcript as it is being synthesized, leading to a poor yield.[3][4] Other potential causes for low yield that are not related to RNase contamination include poor quality of the DNA template, inactive polymerase, or incorrect nucleotide concentrations.[5]

Question: My in situ hybridization (ISH) experiment shows weak or no signal. How can I determine if RNase contamination during probe labeling is the problem?

Answer: Weak or no signal in ISH can be due to a degraded probe. If the probe was degraded by RNases during labeling, it will not effectively hybridize to the target mRNA in the tissue. To troubleshoot this, you should first assess the integrity of your labeled probe by running an aliquot on a denaturing agarose gel. A crisp, single band at the correct size indicates a high-quality probe, while a smear suggests degradation.[1]

Question: I am seeing high background in my ISH experiment. Can this be related to RNase issues?

Answer: While high background is often attributed to issues with hybridization stringency or antibody specificity, partially degraded RNA probes resulting from minor RNase contamination can sometimes lead to non-specific binding and increased background.[6] It is recommended to first verify the integrity of your probe.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of RNase contamination in the lab?

A1: RNases are ubiquitous and very stable enzymes.[7][8] The most common sources in a laboratory setting include:

  • Human contact: Skin, hair, and saliva are major sources of RNases.[9][10]

  • Environment: Dust particles, bacteria, and molds present in the air and on surfaces can carry RNases.[9][11]

  • Reagents and Solutions: Water and buffers that have not been properly treated can be a significant source of contamination.[9]

  • Laboratory Equipment: Pipettors, glassware, plasticware, and electrophoresis tanks can all be contaminated if not decontaminated properly.[9]

Q2: How can I prevent RNase contamination in my experiments?

A2: A multi-faceted approach is crucial for preventing RNase contamination:

  • Personal Protective Equipment (PPE): Always wear gloves and change them frequently, especially after touching surfaces that may not be RNase-free.[7][10] A clean lab coat is also recommended.

  • Designated Workspace: If possible, designate a specific area and set of equipment for RNA work only.[7]

  • Proper Technique: Use certified RNase-free pipette tips with aerosol barriers. Avoid talking over open tubes.[12]

  • RNase-free Consumables and Reagents: Use certified RNase-free plasticware and purchase reagents that are tested and certified to be RNase-free.[7][12]

  • Decontamination: Regularly decontaminate work surfaces, equipment, and glassware.[12]

Q3: What is DEPC treatment and when should I use it?

A3: DEPC (diethylpyrocarbonate) is a chemical that inactivates RNases by modifying their histidine residues.[13] It is commonly used to treat water and buffers (0.1% v/v) to render them RNase-free.[14] The solution is incubated and then autoclaved to inactivate the DEPC, which can otherwise modify RNA.[15] DEPC should not be used with Tris-based buffers as it reacts with the primary amine.[7]

Q4: How can I test my solutions for RNase contamination?

A4: Commercially available RNase detection kits are the most reliable way to test for RNase activity.[16] These kits typically use a fluorescently labeled RNA substrate.[16][17] In the presence of RNases, the substrate is cleaved, leading to an increase in fluorescence that can be measured.[17][18] A simpler, though less sensitive, method involves incubating a sample of the solution with a known amount of intact RNA and then analyzing the RNA integrity on a denaturing agarose gel.[17]

Quantitative Data on RNase Decontamination Methods

The following table summarizes the effectiveness of various common methods for inactivating and removing RNases.

Decontamination MethodAgent/ConditionConcentration/SettingIncubation TimeEfficacy & Remarks
Baking (Glassware/Metalware) Dry Heat180°C (356°F)≥ 4 hoursHighly effective for inactivating RNases on glass and metal surfaces.[7][13]
Dry Heat240°C (464°F)≥ 4 hoursVery effective for complete RNase inactivation on glassware.[11][15]
Chemical Treatment (Solutions) DEPC0.1% (v/v)2 hours at 37°C or overnight at RT, followed by autoclavingStandard method for treating water and non-amine-containing buffers.[13][15] Autoclaving is essential to inactivate residual DEPC.[15]
Chemical Treatment (Surfaces/Plasticware) Hydrogen Peroxide (H₂O₂)3%10-15 minutesEffective for decontaminating polycarbonate or polystyrene materials like gel tanks.[13][19] Must be thoroughly rinsed with RNase-free water.[13]
Sodium Hydroxide (NaOH) / EDTA0.1 M NaOH, 1 mM EDTASoak for 2 hours at 37°CCan be used for treating non-disposable plasticware.[7] Requires thorough rinsing with RNase-free water.
Commercial Reagents (Surfaces) RNaseZap™ or similarReady-to-useImmediateEffectively removes RNase contamination from surfaces on contact.[3][20][21] Should be wiped and then rinsed with RNase-free water.[3]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water
  • Add 1 ml of diethylpyrocarbonate (DEPC) to 1 liter of high-purity water (e.g., Milli-Q) in a glass bottle. This creates a 0.1% (v/v) solution.

  • Shake the bottle vigorously to ensure the DEPC is well-dispersed.

  • Incubate the solution for at least 2 hours at 37°C or overnight at room temperature.[15]

  • Autoclave the treated water for at least 15-20 minutes per liter to inactivate the DEPC.[15] The absence of a fruity odor does not guarantee complete DEPC removal.

  • Allow the water to cool completely before use. Store in a sterile, RNase-free container.

Protocol 2: In Vitro Transcription for DIG RNA Probe Labeling

This is a general protocol and may need optimization based on the specific transcription kit and template used.

  • Template Preparation: Linearize 1 µg of high-purity plasmid DNA with a suitable restriction enzyme to create a 5'-overhang. Purify the linearized template using a column purification kit or phenol/chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the DNA in RNase-free water.

  • Transcription Reaction Setup: In an RNase-free microfuge tube on ice, combine the following components in order:

    • RNase-free water (to a final volume of 20 µl)

    • 2 µl 10x Transcription Buffer

    • 2 µl 10x DIG RNA Labeling Mix

    • 1 µg linearized DNA template

    • 1 µl RNase Inhibitor

    • 2 µl RNA Polymerase (e.g., T7, SP6, or T3)

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.[22]

  • DNase Treatment: Add 1 µl of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.[23]

  • Probe Purification: Purify the DIG-labeled RNA probe using a column-based purification kit or by lithium chloride precipitation.

  • Quality Control: Assess the integrity and yield of the probe by running a small aliquot on a denaturing agarose gel. A successful reaction should yield a single, sharp band of the expected size.[1] The expected yield is approximately 10-20 µg of labeled RNA from 1 µg of template DNA.[24]

  • Storage: Store the purified probe in RNase-free water or buffer at -80°C. DIG-labeled RNA probes are stable for at least a year when stored correctly.

Visual Workflow for Troubleshooting RNase Contamination

RNase_Troubleshooting start Start: Poor DIG Probe Labeling Results (Low Yield / Degradation) check_probe Step 1: Assess Probe Integrity Run aliquot on denaturing agarose gel start->check_probe intact_probe Result: Sharp band at expected size check_probe->intact_probe Probe OK degraded_probe Result: Smear or no band check_probe->degraded_probe Probe Degraded troubleshoot_other Conclusion: RNase contamination is unlikely. Troubleshoot other parameters: - DNA template quality - Enzyme activity - Reaction conditions intact_probe->troubleshoot_other conclusion_rnase Conclusion: RNase contamination is the likely cause. degraded_probe->conclusion_rnase review_prevention Step 2: Review RNase Prevention Measures conclusion_rnase->review_prevention ppe A. Personal Protective Equipment: - Always wear clean gloves? - Change gloves frequently? review_prevention->ppe workspace B. Workspace & Equipment: - Designated RNase-free area? - Surfaces decontaminated? - Pipettors cleaned? review_prevention->workspace reagents C. Reagents & Solutions: - Using certified RNase-free water/buffers? - DEPC treatment performed correctly? review_prevention->reagents re_run_experiment Step 3: Implement Corrective Actions & Repeat Labeling ppe->re_run_experiment workspace->re_run_experiment reagents->re_run_experiment

Caption: Troubleshooting workflow for RNase contamination in DIG RNA probe labeling.

References

Technical Support Center: DIG Easy Hyb Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DIG Easy Hyb protocols in their experiments. The information is presented in a question-and-answer format to directly address common issues encountered during Southern and Northern blotting.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store DIG Easy Hyb Granules?

A: To reconstitute DIG Easy Hyb Granules, carefully add 64 ml of sterile, double-distilled water to the bottle in two portions. Dissolve the granules by stirring immediately for 5 minutes at 37°C. For Northern blot applications, it is crucial to use RNase-free conditions and DEPC-treated water for reconstitution. The reconstituted solution should be used within 3 months. Unopened granules are stable at 15-25°C, while DIG-labeled probes in DIG Easy Hyb can be stored at -15 to -25°C and reused multiple times after denaturation at 68°C (do not boil).[1]

Q2: Can I add supplements like dextran (B179266) sulfate (B86663) or PEG to DIG Easy Hyb to increase sensitivity?

A: While additives like dextran sulfate and PEG have been reported to increase the sensitivity of [³²P]-labeled probes, testing has shown that they do not enhance the sensitivity of DIG-labeled probes in DIG Easy Hyb buffer. Therefore, it is not recommended to add any supplements to the DIG Easy Hyb buffer; it should be used as supplied for optimal results in nonradioactive hybridization experiments.

Q3: What is the recommended hybridization time when using DIG Easy Hyb?

A: DIG Easy Hyb can significantly reduce hybridization times. Depending on the application, hybridization can be as short as 1 to 6 hours. For applications requiring high sensitivity, such as the detection of single-copy genes or rare mRNAs, an overnight hybridization of 12 to 16 hours is recommended.

Troubleshooting Guides

High Background

Q: I am experiencing high background on my blot. What are the possible causes and solutions?

High background can obscure specific signals and make data interpretation difficult. Several factors during the hybridization and washing steps can contribute to this issue.

Potential Causes and Solutions for High Background

Potential CauseRecommended Solution
Inadequate Blocking Ensure the membrane is completely immersed and covered with blocking solution. Increase blocking time if necessary.[2] Using a milk-based blocking reagent can be effective.[3]
Probe Concentration Too High Reduce the concentration of the DIG-labeled probe. For DNA probes, a concentration of 5-25 ng/ml is recommended, and for RNA probes, 50-100 ng/ml.
Insufficient Washing Increase the duration and/or stringency of the post-hybridization washes. This can include increasing the temperature or decreasing the salt concentration (e.g., using 0.1x SSC).[3][4][5]
Particulates in Hybridization Buffer Ensure the DIG Easy Hyb solution and probe are fully dissolved and free of particulates. Consider filtering the hybridization solution.[6]
Membrane Drying Out Do not allow the membrane to dry out at any point during the hybridization or washing steps.[2]
Improper Handling Use clean forceps and containers to handle the membrane. Avoid touching the membrane with bare hands.
Bubbles in Hybridization Mix the probe into the hybridization buffer gently to avoid foam, as bubbles can lead to background.[1]

A logical workflow for troubleshooting high background is presented below.

High_Background_Troubleshooting Start High Background Observed Check_Blocking Review Blocking Step: - Complete immersion? - Adequate duration? Start->Check_Blocking Optimize_Probe Optimize Probe Concentration: - Reduce concentration Check_Blocking->Optimize_Probe If blocking is adequate Resolved Problem Resolved Check_Blocking->Resolved If issue is resolved Increase_Washes Increase Wash Stringency: - Higher temperature? - Lower salt concentration? Optimize_Probe->Increase_Washes If background persists Optimize_Probe->Resolved If issue is resolved Check_Reagents Inspect Reagents: - Particulates in Hyb buffer? Increase_Washes->Check_Reagents If background persists Increase_Washes->Resolved If issue is resolved Check_Handling Review Handling Technique: - Membrane dried out? - Contamination? Check_Reagents->Check_Handling If reagents are clear Check_Reagents->Resolved If issue is resolved Check_Handling->Resolved If issue is resolved Unresolved Issue Persists Check_Handling->Unresolved If handling is correct

Caption: Troubleshooting workflow for high background in DIG Easy Hyb protocols.

Weak or No Signal

Q: I am getting a very weak signal or no signal at all. What could be wrong?

A lack of signal can be frustrating. This issue can stem from problems with the target nucleic acid, the probe, or the hybridization and detection steps.

Potential Causes and Solutions for Weak or No Signal

Potential CauseRecommended Solution
Insufficient Target DNA/RNA Increase the amount of DNA or RNA loaded in the gel. For Southern blots, 15-20 µg of genomic DNA might be necessary.[7] For Northern blots, consider using poly(A) selected RNA to enrich for mRNA.[6]
Inefficient Transfer Verify transfer efficiency by staining the gel with ethidium (B1194527) bromide after transfer to ensure the nucleic acid has transferred to the membrane.[6][8] Ensure there is no short-circuiting during the transfer process.[7][8]
Low Probe Labeling Efficiency Check the labeling efficiency of your DIG-labeled probe. A dot blot can be used to confirm that the probe is labeled and can be detected.[8][9]
Suboptimal Hybridization Temperature Adjust the hybridization temperature. A lower temperature may be needed for weak signals.[7] The optimal temperature depends on the GC content and homology of the probe.[1]
Washes Too Stringent Decrease the stringency of the post-hybridization washes by lowering the temperature or increasing the salt concentration.[7][8]
Probe Degradation Ensure proper storage of the DIG-labeled probe. If reusing a probe, denature at 68°C, but do not boil.[1][10] For RNA probes, RNase-free handling is critical.[1]
Incorrect Exposure Time The signal may be weak and require a longer exposure time to the X-ray film or imaging system.[7][11]

Below is a diagram illustrating the troubleshooting process for weak or no signal.

Weak_Signal_Troubleshooting Start Weak or No Signal Check_Target Verify Target Nucleic Acid: - Sufficient amount loaded? - Integrity? Start->Check_Target Check_Transfer Confirm Transfer Efficiency: - EtBr stain gel post-transfer - No short-circuiting? Check_Target->Check_Transfer If target is sufficient Resolved Problem Resolved Check_Target->Resolved If issue is resolved Check_Probe Assess Probe Quality: - Labeling efficiency (dot blot)? - Degradation? Check_Transfer->Check_Probe If transfer is efficient Check_Transfer->Resolved If issue is resolved Optimize_Hyb Optimize Hybridization: - Lower temperature? Check_Probe->Optimize_Hyb If probe is good Check_Probe->Resolved If issue is resolved Adjust_Washes Adjust Wash Stringency: - Lower temperature? - Higher salt? Optimize_Hyb->Adjust_Washes If signal is still weak Optimize_Hyb->Resolved If issue is resolved Increase_Exposure Increase Exposure Time Adjust_Washes->Increase_Exposure If signal is still weak Adjust_Washes->Resolved If issue is resolved Increase_Exposure->Resolved If issue is resolved Unresolved Issue Persists Increase_Exposure->Unresolved If no improvement

Caption: Troubleshooting workflow for weak or no signal in DIG Easy Hyb protocols.

Smeared Bands

Q: My bands appear smeared on the blot. What could be causing this?

Smeared bands can result from several issues, including incomplete digestion of the target DNA or problems during electrophoresis and transfer.

Potential Causes and Solutions for Smeared Bands

Potential CauseRecommended Solution
Incomplete Restriction Digestion Ensure complete digestion of the genomic DNA by using sufficient enzyme, incubating for the recommended time, and using the appropriate buffer.[2] Run a small aliquot of the digested DNA on a gel to confirm complete digestion before proceeding.
Gel Electrophoresis Issues Run the gel at a lower voltage for a longer period to improve resolution, especially for high molecular weight DNA.[7]
Hybridization Conditions Too Low in Stringency Hybridizing at a temperature that is too low can lead to non-specific binding of the probe, resulting in smears.[6] Consider increasing the hybridization temperature.
Probe Contains Non-specific Sequences If the probe was generated by PCR, ensure that only the specific product was amplified. Gel-purify the PCR product before labeling.[2]

Experimental Protocols

A general workflow for a DIG hybridization experiment is outlined below.

DIG_Hybridization_Workflow Start Start Gel_Electrophoresis 1. Gel Electrophoresis of Target DNA/RNA Start->Gel_Electrophoresis Transfer 2. Transfer to Membrane Gel_Electrophoresis->Transfer UV_Crosslink 3. UV Crosslinking Transfer->UV_Crosslink Prehybridization 4. Prehybridization with DIG Easy Hyb UV_Crosslink->Prehybridization Hybridization 5. Hybridization with DIG-labeled Probe Prehybridization->Hybridization Washing 6. Post-Hybridization Washes Hybridization->Washing Blocking 7. Blocking Washing->Blocking Antibody_Incubation 8. Anti-DIG Antibody Incubation Blocking->Antibody_Incubation Detection 9. Chemiluminescent Detection Antibody_Incubation->Detection End End Detection->End

Caption: General experimental workflow for DIG hybridization.

References

Technical Support Center: Enhancing DIG-based FISH Signal Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize signal amplification in Digoxigenin (DIG)-based Fluorescence In Situ Hybridization (FISH) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during DIG-based FISH experiments that can lead to weak or absent signals, or high background.

Issue 1: Weak or No Signal

Potential Cause Troubleshooting Steps
Inefficient Probe Labeling Verify the incorporation of DIG-labeled nucleotides into your probe using a dot blot assay. Ensure the labeling reaction has been optimized.
Low Probe Concentration Increase the concentration of the DIG-labeled probe during the hybridization step. Titrate to find the optimal concentration.
Suboptimal Hybridization Conditions Optimize hybridization temperature and time. Ensure the formamide (B127407) concentration in the hybridization buffer is correct for the probe's GC content.
Insufficient Antibody Incubation Increase the incubation time of the anti-DIG antibody.[1][2] Standard protocols often suggest 30 minutes to 2 hours, but this may need to be optimized.[1][3]
Ineffective Signal Amplification Consider using a signal amplification system such as Tyramide Signal Amplification (TSA) which utilizes horseradish peroxidase (HRP) to catalyze the deposition of fluorophore-labeled tyramide molecules at the probe location.[3][4][5]
Poor Tissue Permeabilization Optimize the proteinase K digestion step. Insufficient digestion can prevent the probe from accessing the target sequence.

Issue 2: High Background

Potential Cause Troubleshooting Steps
Inadequate Blocking Use a high-quality blocking reagent, such as Roche Blocking Reagent or a non-mammalian-based blocker like those derived from fish proteins, to minimize non-specific antibody binding.[6][7][8] Blocking for at least 30-60 minutes is recommended.[3][6]
Non-specific Probe Binding Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (SSC). Adding formamide to the wash buffer can also increase stringency.
Excessive Antibody Concentration Decrease the concentration of the anti-DIG antibody. A common starting dilution is 1:500, but this may need to be further diluted.
Endogenous Enzyme Activity If using an enzyme-based amplification system like TSA, quench endogenous peroxidase activity with a hydrogen peroxide treatment prior to antibody incubation.[5][9][10]
Autofluorescence Treat the sample with an autofluorescence quenching agent or use fluorophores with emission spectra that avoid the autofluorescence range of the tissue.
Probe Degradation or Impurities Ensure the probe is intact and free of unincorporated labeled nucleotides by running it on a gel.

Frequently Asked Questions (FAQs)

Q1: How can I significantly amplify a weak DIG-FISH signal?

A1: For a substantial boost in signal intensity, Tyramide Signal Amplification (TSA) is a highly effective method.[4][11] This enzymatic approach uses an anti-DIG antibody conjugated to horseradish peroxidase (HRP).[4] The HRP enzyme then activates multiple fluorophore-labeled tyramide molecules, which covalently bind to proteins near the probe, resulting in a dramatic amplification of the signal.[4][5]

Q2: What is the difference between direct and indirect detection in DIG-FISH?

A2: In direct detection , the DIG-labeled probe is detected by an anti-DIG antibody that is directly conjugated to a fluorophore. This method is simpler and faster. In indirect detection , a primary unconjugated anti-DIG antibody is used, followed by a secondary antibody that is conjugated to a fluorophore and recognizes the primary antibody.[11][12] Indirect methods can provide a layer of signal amplification as multiple secondary antibodies can bind to a single primary antibody.[11]

Q3: What are the best blocking agents to reduce background in DIG-FISH?

A3: Effective blocking is crucial for reducing non-specific binding.[6] Commonly used and effective blocking agents include:

  • Roche Blocking Reagent: A widely recommended proprietary formulation.[6][13]

  • Non-mammalian protein blockers: Reagents derived from fish proteins can be particularly effective in reducing background when using mammalian antibodies.[7][8]

  • Normal serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.

Q4: Should I use an alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugated anti-DIG antibody?

A4: Both AP and HRP can be used for signal detection. HRP is often preferred for TSA-based amplification due to its high turnover rate.[14][15] AP is also a robust enzyme, and its reaction can be allowed to proceed for longer periods to increase signal intensity.[14] The choice may depend on the specific detection method (chromogenic or fluorescent) and the presence of endogenous enzyme activity in the sample.[15]

Q5: How can I optimize my anti-DIG antibody incubation step?

A5: Optimization of the antibody incubation is critical. Key parameters to consider are:

  • Concentration: Titrate the antibody to find the lowest concentration that gives a strong signal with low background. A typical starting dilution is 1:500.

  • Time: Incubation times can range from 30 minutes to several hours.[3][16] Longer incubation times may be necessary for low-abundance targets, but can also increase background.[1]

  • Temperature: Most incubations are performed at room temperature, but 4°C overnight incubations are also common, particularly when combining with other immunohistochemistry protocols.[2]

Experimental Protocols & Data

Table 1: Recommended Reagent Concentrations and Incubation Times

Step Reagent Typical Concentration/Dilution Typical Incubation Time
Blocking Roche Blocking Reagent1% (w/v)30-60 minutes
Fish Protein BlockerReady-to-use≥ 3 hours at 37°C
Primary Antibody Anti-DIG-HRP/AP1:500 - 1:1000030 minutes - 2 hours
TSA Reaction Labeled Tyramide1-10 µg/mL5-30 minutes
Key Experimental Methodologies

Tyramide Signal Amplification (TSA) Protocol for DIG-FISH

This protocol outlines the key steps for performing TSA to enhance DIG-FISH signals.

  • Hybridization & Post-Hybridization Washes: Perform standard DIG-FISH hybridization with your labeled probe, followed by stringent washes to remove the unbound probe.

  • Blocking: Incubate the sample in a blocking buffer (e.g., 1% Roche Blocking Reagent in a suitable buffer like PBT) for at least 30-60 minutes at room temperature to prevent non-specific antibody binding.[3][6]

  • Primary Antibody Incubation: Incubate with an anti-DIG antibody conjugated to HRP, diluted in blocking buffer, for 1-2 hours at room temperature.[3]

  • Washes: Wash the sample multiple times with a wash buffer (e.g., PBT) to remove the unbound primary antibody.

  • Tyramide Reaction: Incubate the sample with the fluorophore-labeled tyramide solution in the amplification buffer for 5-15 minutes at room temperature, protected from light.[5]

  • Final Washes: Stop the reaction and wash thoroughly to remove the unbound tyramide.

  • Counterstaining & Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the sample for imaging.

Visualizations

DIG_FISH_Standard_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Detection cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Probe_Hyb DIG-Probe Hybridization Permeabilization->Probe_Hyb Post_Hyb_Wash Post-Hybridization Washes Probe_Hyb->Post_Hyb_Wash Blocking Blocking Post_Hyb_Wash->Blocking Anti_DIG_Ab Anti-DIG-Fluorophore Antibody Blocking->Anti_DIG_Ab Detection_Wash Washes Anti_DIG_Ab->Detection_Wash Mounting Mounting Detection_Wash->Mounting Microscopy Microscopy Mounting->Microscopy

Caption: Standard workflow for direct DIG-based FISH.

TSA_Workflow cluster_pre_tsa Initial Steps cluster_hrp HRP Conjugate cluster_tsa_reaction TSA Reaction cluster_final Finalization Hyb_Wash Hybridization & Washes Quenching Endogenous Peroxidase Quenching Hyb_Wash->Quenching Blocking_TSA Blocking Quenching->Blocking_TSA Anti_DIG_HRP Anti-DIG-HRP Incubation Blocking_TSA->Anti_DIG_HRP HRP_Wash Washes Anti_DIG_HRP->HRP_Wash Tyramide Fluorophore-Tyramide Incubation HRP_Wash->Tyramide TSA_Wash Final Washes Tyramide->TSA_Wash Mounting_TSA Mounting TSA_Wash->Mounting_TSA Imaging_TSA Imaging Mounting_TSA->Imaging_TSA

Caption: Workflow for DIG-FISH with Tyramide Signal Amplification.

Signal_Amplification_Pathways cluster_indirect Indirect Detection cluster_tsa Tyramide Signal Amplification (TSA) DIG_Probe_Indirect DIG-Labeled Probe Primary_Ab Primary Anti-DIG Ab DIG_Probe_Indirect->Primary_Ab binds to Secondary_Ab Secondary Ab-Fluorophore Primary_Ab->Secondary_Ab binds to DIG_Probe_TSA DIG-Labeled Probe HRP_Ab Anti-DIG-HRP Ab DIG_Probe_TSA->HRP_Ab binds to Tyramide_Molecules Fluorophore-Tyramide (Inactive) HRP_Ab->Tyramide_Molecules catalyzes Activated_Tyramide Activated Tyramide (Reactive) Tyramide_Molecules->Activated_Tyramide activation Amplified_Signal Amplified Signal Activated_Tyramide->Amplified_Signal covalent deposition

Caption: Comparison of signal amplification pathways.

References

Validation & Comparative

A Head-to-Head Comparison: Digoxigenin vs. Biotin Labeling for In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in situ hybridization (ISH), the choice of probe labeling system is a critical determinant of experimental success. Digoxigenin (B1670575) (DIG) and biotin (B1667282) have long stood as the two primary non-radioactive labeling methods, each with a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to inform your selection process.

At a Glance: Key Performance Indicators

The decision between DIG and biotin labeling hinges on factors such as the required sensitivity, the potential for background interference in the target tissue, and the desired signal amplification strategy. While both methods can yield excellent results, understanding their fundamental differences is key.

FeatureDigoxigenin (DIG)Biotin
Sensitivity High; reported to be 2- to 10-fold more sensitive than biotin in some applications.[1][2][3]High, comparable to DIG with multi-step detection protocols.[4]
Specificity High; anti-DIG antibodies do not bind to endogenous molecules in most tissues.High, but can be compromised by endogenous biotin in certain tissues (e.g., kidney, liver).[4][5]
Background Generally lower non-specific background staining compared to biotin.[1][2][3]Prone to higher background due to endogenous biotin, requiring blocking steps.[6][7]
Endogenous Interference No known endogenous digoxigenin in biological tissues.Endogenous biotin is a common source of false-positive signals.[8][6][7]
Detection System Primarily antibody-based (e.g., anti-DIG-AP/HRP).Avidin (B1170675)/streptavidin-based, which has an extremely high affinity for biotin.[7]
Signal Amplification Achieved through enzymatic reactions (e.g., APAAP) or tyramide signal amplification (TSA).[4]Can be amplified through methods like avidin-biotin complex (ABC) or TSA.
Double Labeling Commonly used in conjunction with biotin for simultaneous detection of two targets.[9]Frequently paired with DIG for multiplexing applications.[9]

Quantitative Performance Data

A study comparing the sensitivity of DIG and biotin-labeled DNA probes for the detection of Human Papillomavirus (HPV) provided the following quantitative insights:

Assay TypeFindingReference
Quantitative Dot Blotting DIG-labeled probes were 2- to 10-fold more sensitive than biotinylated probes.[1][2][3]
In Situ Hybridization (Anal Carcinomas) DIG-labeled probes were four-fold more sensitive in detecting HPV 16 DNA compared to biotinylated probes.[1][2][3]
Non-specific Staining The DIG method produced less non-specific background staining of tissue sections than biotin-labeled probes.[1][2][3]

Another study investigating the detection of viral nucleic acids found that while single-step detection protocols for biotin-labeled probes had low sensitivity, enzyme-based one-step detection for DIG probes yielded high sensitivity.[4][5] However, with multi-step detection protocols, both probe types achieved equally high sensitivity.[4][5]

Experimental Workflows and Signaling Pathways

To visualize the procedural differences and the mechanisms of signal generation, the following diagrams illustrate the typical workflows for DIG-ISH and Biotin-ISH.

DIG_ISH_Workflow cluster_tissue_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection Tissue Tissue Section Permeabilization Permeabilization (Proteinase K) Tissue->Permeabilization Hybridization Hybridization with DIG-labeled Probe Washing Stringency Washes Blocking Blocking Washing->Blocking Antibody Anti-DIG Antibody (e.g., AP-conjugated) Blocking->Antibody Substrate Chromogenic Substrate (e.g., NBT/BCIP) Antibody->Substrate Signal Visible Signal Substrate->Signal

A typical workflow for Digoxigenin-based in situ hybridization (DIG-ISH).

Biotin_ISH_Workflow cluster_tissue_prep Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection Tissue Tissue Section Permeabilization Permeabilization (Proteinase K) Tissue->Permeabilization EndoBiotinBlock Endogenous Biotin Blocking Permeabilization->EndoBiotinBlock Hybridization Hybridization with Biotin-labeled Probe Washing Stringency Washes Blocking Blocking Washing->Blocking Streptavidin Streptavidin-Enzyme Conjugate (e.g., HRP) Blocking->Streptavidin Substrate Chromogenic Substrate (e.g., DAB) Streptavidin->Substrate Signal Visible Signal Substrate->Signal

A typical workflow for Biotin-based in situ hybridization (Biotin-ISH).

The core difference in the signaling pathway lies in the detection reagents. DIG is detected by a specific anti-DIG antibody, while biotin is detected by avidin or streptavidin, which have an exceptionally high affinity for biotin.

Signaling_Pathways cluster_dig DIG Signaling Pathway cluster_biotin Biotin Signaling Pathway mRNA_DIG Target mRNA Probe_DIG DIG-labeled Probe mRNA_DIG->Probe_DIG Hybridization AntiDIG_AP Anti-DIG-AP Antibody Probe_DIG->AntiDIG_AP Binding Substrate_NBT NBT/BCIP (Substrate) AntiDIG_AP->Substrate_NBT Enzymatic Reaction Precipitate_Blue Blue Precipitate (Signal) Substrate_NBT->Precipitate_Blue mRNA_Biotin Target mRNA Probe_Biotin Biotin-labeled Probe mRNA_Biotin->Probe_Biotin Hybridization Strep_HRP Streptavidin-HRP Conjugate Probe_Biotin->Strep_HRP Binding Substrate_DAB DAB (Substrate) Strep_HRP->Substrate_DAB Enzymatic Reaction Precipitate_Brown Brown Precipitate (Signal) Substrate_DAB->Precipitate_Brown

Simplified signaling pathways for DIG and Biotin detection in ISH.

Detailed Experimental Protocols

The following are generalized protocols for DIG and Biotin labeling and detection. It is crucial to optimize these protocols for your specific probe, tissue type, and target abundance.

Digoxigenin (DIG) In Situ Hybridization Protocol

This protocol outlines the key steps for performing ISH with a DIG-labeled RNA probe on paraffin-embedded sections.[10]

I. Probe Labeling (In Vitro Transcription)

  • Template Preparation: Linearize plasmid DNA containing the target sequence downstream of an RNA polymerase promoter (T7 or SP6). Purify the linearized template.

  • In Vitro Transcription Reaction:

    • Linearized DNA template (0.5-1.0 µg)

    • 10x Transcription Buffer

    • 10x DIG RNA Labeling Mix (contains ATP, CTP, GTP, UTP, and DIG-11-UTP)

    • RNase Inhibitor

    • T7 or SP6 RNA Polymerase

    • Nuclease-free water to final volume

  • Incubate at 37°C for 2 hours.

  • DNase Treatment: Add DNase I to remove the DNA template and incubate for 15 minutes at 37°C.

  • Probe Purification: Purify the DIG-labeled RNA probe using LiCl precipitation or spin columns. Resuspend in nuclease-free water.

II. In Situ Hybridization and Detection

  • Tissue Preparation:

    • Deparaffinize and rehydrate paraffin-embedded tissue sections.

    • Perform antigen retrieval if necessary.

    • Digest with Proteinase K to improve probe accessibility. The concentration and time need to be optimized.[10]

    • Post-fix with 4% paraformaldehyde.

  • Prehybridization: Incubate sections in hybridization buffer (e.g., 50% formamide, 5x SSC, 5x Denhardt's solution, yeast tRNA, herring sperm DNA) for at least 1 hour at the hybridization temperature (typically 65°C).

  • Hybridization:

    • Denature the DIG-labeled probe by heating to 80-85°C for 5 minutes and then placing it on ice.

    • Dilute the denatured probe in pre-warmed hybridization buffer.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.[10][11]

  • Post-Hybridization Washes: Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washes with decreasing concentrations of SSC and increasing temperatures.[12]

  • Immunological Detection:

    • Wash slides in a suitable buffer (e.g., MABT).[10]

    • Block non-specific binding sites with a blocking solution (e.g., 2% Roche Blocking Reagent in MABT).

    • Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), diluted in blocking solution.

    • Wash to remove unbound antibody.

  • Signal Visualization:

    • Equilibrate the sections in the detection buffer (e.g., NTM for AP).[12]

    • Incubate with a chromogenic substrate solution (e.g., NBT/BCIP for AP or DAB for HRP) in the dark until the desired signal intensity is reached.[12]

    • Stop the reaction by washing with buffer.

    • Counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red).

    • Dehydrate, clear, and mount.

Biotin In Situ Hybridization Protocol

This protocol provides a general outline for ISH using a biotin-labeled probe.

I. Probe Labeling (e.g., Nick Translation)

  • Reaction Setup:

    • DNA template (plasmid or PCR product)

    • 10x Nick Translation Buffer

    • Biotin-11-dUTP

    • dNTP mix (dATP, dCTP, dGTP)

    • DNase/Polymerase I enzyme mix

    • Nuclease-free water to final volume

  • Incubate at 15°C for 1-2 hours.

  • Stop Reaction: Add EDTA to stop the reaction.

  • Probe Purification: Purify the biotin-labeled DNA probe using spin columns or ethanol (B145695) precipitation.

II. In Situ Hybridization and Detection

  • Tissue Preparation: Follow the same steps as for DIG-ISH (deparaffinization, rehydration, antigen retrieval, proteinase K digestion, and post-fixation).

  • Endogenous Biotin Blocking: This is a critical step for biotin-based detection.

    • Incubate sections with an avidin solution to block endogenous biotin.

    • Wash thoroughly.

    • Incubate with a biotin solution to block any remaining binding sites on the avidin.

    • Wash thoroughly.[6][7]

  • Prehybridization: Incubate sections in hybridization buffer as described for the DIG protocol.

  • Hybridization:

    • Denature the biotin-labeled probe and the target DNA in the tissue section.

    • Apply the probe solution and incubate overnight in a humidified chamber at the appropriate hybridization temperature.[7]

  • Post-Hybridization Washes: Perform stringent washes as described for the DIG protocol.

  • Detection:

    • Block non-specific binding sites.

    • Incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP).[13]

    • Wash to remove the unbound conjugate.

  • Signal Visualization:

    • Incubate with the appropriate chromogenic substrate (e.g., DAB for HRP or NBT/BCIP for AP) until the desired signal intensity is achieved.

    • Stop the reaction and wash.

    • Counterstain, dehydrate, clear, and mount.

Conclusion: Making the Right Choice

Both Digoxigenin and Biotin are powerful tools for in situ hybridization.

Choose Digoxigenin when:

  • Your target is of low abundance and you require the highest possible sensitivity.

  • You are working with tissues known to have high levels of endogenous biotin (e.g., kidney, liver, brain).

  • You want to minimize non-specific background staining.

Choose Biotin when:

  • You are working with tissues with low endogenous biotin.

  • You have well-established and optimized protocols for biotin-based detection in your lab.

  • Cost is a significant consideration, as biotin-based reagents can sometimes be more economical.

For many applications, the sensitivity of both systems, particularly with modern amplification techniques, is comparable.[4] The primary advantage of DIG lies in its circumvention of the endogenous biotin problem, which can save significant optimization and troubleshooting time. Ultimately, the optimal choice will depend on the specific experimental context and the resources available. For dual-labeling experiments, the combination of both systems provides a robust method for simultaneously visualizing two different nucleic acid sequences.[9]

References

DIG System Edges Out Radioactive Probes in Nucleic Acid Detection with Enhanced Safety and Comparable Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

A safer, more stable, and equally sensitive alternative to traditional radioactive methods.

For decades, radioactive probes, particularly those labeled with phosphorus-32 (B80044) (³²P), have been the gold standard for nucleic acid detection in techniques like Southern and Northern blotting, and in situ hybridization. However, the significant health risks, regulatory burdens, and short half-life of radioactive isotopes have driven the search for safer alternatives. The Digoxigenin (B1670575) (DIG) system has emerged as a robust, non-radioactive method offering comparable, and in some cases superior, performance without the associated hazards of radioactivity.[1][2][3]

The DIG system utilizes a steroid hapten, digoxigenin, isolated from the digitalis plant, to label nucleic acid probes.[4] This plant-derived molecule is not naturally present in animal tissues, which ensures that the anti-DIG antibodies used for detection do not bind to other biological molecules, leading to high specificity and low background noise.[1][2]

Performance Comparison: Sensitivity and Specificity

A key concern for researchers switching from radioactive methods is whether a non-radioactive alternative can provide the same level of sensitivity. Multiple studies and extensive use have shown that the DIG system's sensitivity is comparable to that of ³²P-labeled probes for a variety of applications.[5][6]

For instance, in Northern blotting, DIG-labeled probes have demonstrated the ability to detect low-abundance mRNAs with a sensitivity rivaling that of ³²P probes.[5][6] Some research even suggests that for the detection of small RNAs, DIG-based protocols can outperform ³²P-based methods.[7] While some users maintain that ³²P labeling offers higher sensitivity for detecting particularly elusive DNA fragments in Southern blots[8][9], the DIG system can detect single-copy genes from a small amount of genomic DNA.[4][10] For RNA detection, DIG-labeled RNA probes can be 10 to 100 times more sensitive than DIG-labeled DNA probes due to the higher stability of RNA-RNA hybrids.[11]

It has been noted that for precise signal quantification, radioactive probes coupled with phosphorimaging may offer a more linear response and less background.[12][13] However, for most qualitative and many quantitative applications, the DIG system provides a reliable and effective solution.

Parameter DIG System Radioactive Probes (³²P) References
Sensitivity Comparable to ³²P, can detect single-copy genes and low-abundance mRNA.[4][5][6][10]High sensitivity, often considered the gold standard.[8][9][4][5][6][8][9][10]
Specificity High, due to the unique DIG label and specific anti-DIG antibodies.[1][2]Can be highly specific, but may have higher background.[1][2]
Probe Stability Probes are stable for at least a year at -20°C.Short half-life (14.3 days for ³²P), requiring frequent probe preparation.[14][14]
Safety Non-radioactive, posing minimal health risks.[1][2]Hazardous, requires special handling, licensing, and disposal.[12][1][2][12]
Workflow Shorter exposure times (minutes to hours).Longer exposure times (hours to days).[8][8]
Versatility Can be used for colorimetric, chemiluminescent, or fluorescent detection.[4]Primarily autoradiographic detection.[4]

Experimental Workflow and Signaling Pathways

The fundamental difference between the two methods lies in the labeling and detection steps. Radioactive probes are directly detected through their emission of beta particles, which exposes X-ray film or a phosphor screen. The DIG system employs an indirect enzymatic detection method.

.

DIG_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection Probe Nucleic Acid Probe Labeled_Probe DIG-Labeled Probe Probe->Labeled_Probe Enzymatic Incorporation DIG_dUTP DIG-dUTP DIG_dUTP->Labeled_Probe Hybrid Hybridized Probe-Target Labeled_Probe->Hybrid Hybridization Target_NA Target Nucleic Acid on Membrane Target_NA->Hybrid Complex Antibody-Probe Complex Hybrid->Complex Antibody Binding Antibody Anti-DIG Antibody (e.g., AP-conjugated) Antibody->Complex Signal Light Signal Complex->Signal Enzymatic Reaction Substrate Chemiluminescent Substrate Substrate->Signal

Figure 1. Workflow of the DIG system for nucleic acid detection.

.

Radioactive_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection Probe Nucleic Acid Probe Labeled_Probe ³²P-Labeled Probe Probe->Labeled_Probe Enzymatic Incorporation P32_dNTP [α-³²P]dNTP P32_dNTP->Labeled_Probe Hybrid Hybridized Probe-Target Labeled_Probe->Hybrid Hybridization Target_NA Target Nucleic Acid on Membrane Target_NA->Hybrid Signal Autoradiographic Signal Hybrid->Signal Radioactive Decay Film X-ray Film or Phosphor Screen Film->Signal Exposure

Figure 2. Workflow of radioactive probing for nucleic acid detection.

Experimental Methodologies

  • Template Denaturation: Start with 10 ng to 3 µg of linear DNA in 15 µl of water. Denature the DNA by heating it in a boiling water bath for 10 minutes, followed by rapid cooling on ice.

  • Labeling Reaction: To the denatured DNA, add 2 µl of a hexanucleotide mix, 2 µl of a dNTP labeling mix containing DIG-11-dUTP, and 1 µl of Klenow enzyme (labeling grade).

  • Incubation: Incubate the reaction mixture for at least 1 hour (up to 20 hours for higher yield) at 37°C.

  • Stopping the Reaction: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes. The labeled probe is now ready for hybridization.[15]

  • Template Preparation: Place 25 ng of DNA template in a tube with sterile water to a final volume of 28 µl. Add 5 µl of a primer solution.

  • Denaturation: Denature the DNA by incubating at 100°C for 5 minutes, then briefly centrifuge to collect the contents.

  • Labeling Reaction: At room temperature, add 10 µl of labeling buffer, 5 µl of [α-³²P]dCTP, and 2 µl of Klenow fragment. Mix and incubate at 37°C for 10 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µl of 0.2 M EDTA.

  • Probe Purification: Purify the labeled probe from unincorporated nucleotides using a spin column (e.g., G-50). The purified probe is then denatured by heating before being added to the hybridization buffer.[16][17]

  • Prehybridization: The membrane with the transferred nucleic acids is incubated in a prehybridization solution to block non-specific binding sites.

  • Hybridization: The labeled probe is added to the hybridization solution, and the membrane is incubated overnight to allow the probe to anneal to its target sequence.

  • Washing: The membrane is washed under stringent conditions to remove any non-specifically bound probe.

  • Detection:

    • DIG System: The membrane is incubated with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). After washing away the unbound antibody, a chemiluminescent substrate is added. The light produced is then detected by exposing the membrane to X-ray film or a CCD camera.[4]

    • Radioactive System: The washed membrane is placed in a cassette with X-ray film or a phosphor screen. The radioactive decay from the probe exposes the film/screen, creating a signal at the location of the target nucleic acid.[18]

References

Validating Specificity: A Comparative Guide for New DIG-Labeled RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of RNA transcripts within a cellular context is paramount. Digoxigenin (DIG)-labeled RNA probes are a cornerstone for techniques like in situ hybridization (ISH), offering high sensitivity and stability.[1][2] However, the utility of any new probe hinges on its specificity. This guide provides a comparative overview of methods to validate a new DIG-labeled RNA probe, presenting quantitative data, detailed experimental protocols, and workflow visualizations to ensure reliable and reproducible results.

Performance Comparison: RNA Detection Methodologies

The choice of an RNA detection method depends on the experimental goals, balancing factors like sensitivity, spatial resolution, and quantitative power. DIG-labeled probes, often used in ISH, provide a robust method for localizing transcripts, while alternatives like fluorescently-labeled probes and Northern blotting offer distinct advantages.

FeatureDIG-Based In Situ Hybridization (ISH)Fluorescent In Situ Hybridization (FISH)Northern Blotting
Primary Use Localization of mRNA in tissues/cells[2]Localization and quantification of mRNASize and abundance of RNA in a sample[3][4]
Sensitivity High; can detect rare transcripts[1][5][6]High; suitable for single-molecule detectionLower; may require more RNA[4][7]
Specificity High; validated with sense-strand controls[1]High; dependent on probe designHigh; confirms transcript size[3][4]
Spatial Resolution Cellular to subcellularSubcellular to single-moleculeNone (bulk sample analysis)[3]
Quantification Semi-quantitative[8]Quantitative (signal intensity)Quantitative (band density)[3]
Probe Stability High; stable for over a year[1]Moderate; susceptible to photobleachingN/A (used in solution)
Safety Profile Non-radioactive, safer handling[9]Non-radioactiveCan use non-radioactive probes[9]

Experimental Workflows & Logical Diagrams

Visualizing the validation process and the underlying detection mechanisms is crucial for understanding and implementing the protocols. The following diagrams, created using Graphviz, illustrate the key workflows and comparisons.

G cluster_prep Probe Synthesis & Initial QC cluster_validation Specificity Validation cluster_controls Essential Controls for ISH cluster_result Final Assessment a 1. Synthesize DIG-Labeled Antisense & Sense RNA Probes b 2. Dot Blot Assay (Assess Labeling Efficiency) a->b c 3. Northern Blot Analysis b->c Proceed if labeling is successful d 4. In Situ Hybridization (ISH) on Target Tissue c->d Proceed if single band of correct size is detected e Antisense Probe (Expected Signal) d->e f Sense Probe (Negative Control - No Signal) d->f g Known Positive/Negative Tissues (Method Validation) d->g h Probe Specificity Validated e->h f->h g->h

Caption: Workflow for validating a new DIG-labeled RNA probe.

G cluster_dig DIG-Based Detection cluster_fish Fluorescence-Based Detection (FISH) a Target mRNA b DIG-Labeled Probe a->b Hybridization c Anti-DIG Antibody (AP or HRP Conjugated) b->c Binding d Substrate Conversion c->d Enzymatic Reaction e Colorimetric or Chemiluminescent Signal d->e f Target mRNA g Fluorophore-Labeled Probe f->g Hybridization h Direct Fluorescent Signal g->h Excitation/Emission

Caption: Comparison of DIG-based and fluorescence-based detection.

Experimental Protocols

Detailed and robust protocols are essential for successful probe validation. The following sections outline the key procedures for probe synthesis and specificity testing.

Protocol 1: Synthesis of DIG-Labeled RNA Probe

This protocol describes the generation of DIG-labeled RNA probes via in vitro transcription from a linearized plasmid DNA template.[8][10]

  • Template Preparation :

    • Linearize 10-20 µg of plasmid DNA containing the target sequence with a suitable restriction enzyme.[10] The digestion must be complete to prevent non-specific transcripts.[11]

    • Confirm complete linearization by running 1 µl of the digest on an agarose (B213101) gel.[10]

    • Purify the linearized DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[10] Resuspend the final template in RNase-free water.[11]

  • In Vitro Transcription :

    • Set up the transcription reaction in a total volume of 20 µl. Add the following components in order at room temperature:

      • 1 µg Linearized DNA Template

      • 2 µl 10X Transcription Buffer

      • 2 µl 10X DIG RNA Labeling Mix

      • 1 µl RNase Inhibitor

      • 2 µl RNA Polymerase (T7, SP6, or T3)

      • RNase-free water to 20 µl

    • Mix gently and incubate at 37°C for 2 hours.

  • Probe Purification & Assessment :

    • (Optional) Add DNase I to remove the DNA template and incubate for 15 minutes at 37°C.

    • Purify the RNA probe using a spin column or ethanol precipitation.

    • Assess probe integrity and yield by running 1-2 µl on an agarose gel. A successful reaction will show a distinct band corresponding to the RNA transcript. The expected yield is approximately 10 µg of labeled probe from 1 µg of template.[11][12]

Protocol 2: Specificity Validation by Northern Blot

Northern blotting validates probe specificity by confirming it binds to a single RNA species of the expected size from a total RNA sample.[3][4][5]

  • RNA Gel Electrophoresis :

    • Prepare a denaturing formaldehyde-agarose gel.

    • Load 1-5 µg of total RNA per lane.[7] Use an RNA ladder to determine transcript size.

    • Run the gel to separate RNA transcripts by size.[4]

  • RNA Transfer :

    • Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum blotting.[13]

    • Immobilize the RNA to the membrane by UV cross-linking or baking at 80°C.[13]

  • Hybridization :

    • Pre-hybridize the membrane in a hybridization buffer (e.g., DIG Easy Hyb) for at least 1 hour at the appropriate temperature (e.g., 68°C).[4][7]

    • Denature the DIG-labeled RNA probe by heating at 80°C for 5 minutes and immediately chilling on ice.

    • Add the denatured probe to fresh hybridization buffer and incubate with the membrane overnight at the hybridization temperature.[4]

  • Washing and Detection :

    • Perform a series of high-stringency washes to remove non-specifically bound probe.[1][3]

    • Incubate the membrane with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash away the unbound antibody and apply a chemiluminescent substrate like CDP-Star.[7]

    • Detect the signal by exposing the membrane to X-ray film or an imaging system. A single, sharp band at the expected molecular weight indicates high probe specificity.[7]

Protocol 3: Specificity Validation by In Situ Hybridization (ISH)

The ultimate test of a probe is its performance in ISH on target tissue. Using proper controls is critical for interpreting the results.[1]

  • Tissue Preparation :

    • Prepare paraffin-embedded or frozen tissue sections on slides.[10]

    • Deparaffinize, rehydrate, and perform antigen retrieval as required.[1]

    • Treat with Proteinase K to improve probe accessibility, optimizing concentration for the specific tissue type.

  • Hybridization :

    • Pre-hybridize sections in hybridization solution for at least 1 hour at 65°C.[10]

    • Apply the DIG-labeled antisense probe (diluted in hybridization buffer) to one set of slides.

    • Apply the DIG-labeled sense probe (at the same concentration) to a parallel set of slides as a negative control.[1]

    • Incubate overnight in a humidified chamber at 65-70°C.[1]

  • Washing and Immunodetection :

    • Wash the slides under high-stringency conditions to remove unbound probe.[1]

    • Block the sections with a blocking solution.

    • Incubate with an anti-DIG-AP antibody.

    • Wash thoroughly and apply the colorimetric substrates NBT/BCIP to visualize the signal.

  • Analysis :

    • Mount and coverslip the slides.

    • Image the sections. A specific signal should be observed only with the antisense probe in cells known to express the target transcript. The sense probe should produce no or very low background signal, confirming the specificity of the hybridization.[1]

References

A Head-to-Head Battle: Chemiluminescent vs. Colorimetric Detection for DIG Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Digoxigenin (DIG) labeled probes in nucleic acid hybridization assays such as Southern and Northern blotting, the choice of detection method is a critical determinant of experimental success. The two most prevalent non-radioactive methods, chemiluminescent and colorimetric detection, both offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Key Performance Differences

A summary of the key performance characteristics of chemiluminescent and colorimetric detection for DIG-labeled probes is presented below.

FeatureChemiluminescent DetectionColorimetric Detection
Sensitivity High (femtogram to picogram range)Moderate (picogram to nanogram range)
Limit of Detection As low as 0.03 pg of homologous DNA[1]Approximately 0.1 pg of homologous DNA[1]
Signal Type Light EmissionColored Precipitate
Dynamic Range WiderNarrower
Time to Result Faster (minutes to a few hours)Slower (minutes to overnight)
Quantification Semi-quantitative to quantitativePrimarily qualitative
Ease of Use Requires darkroom or imaging systemSimpler, requires no special equipment
Cost HigherLower

Signaling Pathways and Experimental Workflow

The fundamental difference between the two methods lies in the substrate used to detect the alkaline phosphatase (AP) enzyme conjugated to the anti-DIG antibody.

Chemiluminescent Detection Pathway

Chemiluminescent detection relies on a substrate that, upon enzymatic dephosphorylation by AP, becomes unstable and emits light. A common substrate is CSPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate). The emitted light is captured by X-ray film or a CCD camera-based imaging system.

cluster_membrane Membrane DIG_Probe DIG-labeled Probe Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP Antibody Binding Target_NA Target Nucleic Acid Target_NA->DIG_Probe Hybridization CSPD CSPD (Substrate) Anti_DIG_AP->CSPD Enzymatic Reaction (Dephosphorylation) Unstable_Intermediate Unstable Intermediate CSPD->Unstable_Intermediate Light Light Emission (477 nm) Unstable_Intermediate->Light Xray_Film X-ray Film or CCD Imager Light->Xray_Film Detection

Chemiluminescent detection signaling pathway.
Colorimetric Detection Pathway

Colorimetric detection employs a chromogenic substrate combination, most commonly NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine (B81030) salt). AP dephosphorylates BCIP, and the resulting product reduces NBT to form a visible, insoluble purple-blue precipitate directly on the membrane.

cluster_membrane Membrane DIG_Probe DIG-labeled Probe Anti_DIG_AP Anti-DIG-AP Conjugate DIG_Probe->Anti_DIG_AP Antibody Binding Target_NA Target Nucleic Acid Target_NA->DIG_Probe Hybridization BCIP BCIP (Substrate) Anti_DIG_AP->BCIP Enzymatic Reaction (Dephosphorylation) NBT NBT (Chromogen) BCIP->NBT Reduction Precipitate Purple-Blue Precipitate NBT->Precipitate Formation Visual_Detection Visual Inspection Precipitate->Visual_Detection Detection cluster_workflow Experimental Workflow Hybridization Hybridization of DIG-labeled probe to target nucleic acid on membrane Washing Stringency Washes Hybridization->Washing Blocking Blocking Washing->Blocking Antibody_Incubation Incubation with Anti-DIG-AP Conjugate Blocking->Antibody_Incubation Post_Antibody_Washes Washing Antibody_Incubation->Post_Antibody_Washes Equilibration Equilibration in Detection Buffer Post_Antibody_Washes->Equilibration Substrate_Incubation Substrate Incubation Equilibration->Substrate_Incubation Chemiluminescent Chemiluminescent Substrate (e.g., CSPD) Substrate_Incubation->Chemiluminescent Choice 1 Colorimetric Colorimetric Substrate (e.g., NBT/BCIP) Substrate_Incubation->Colorimetric Choice 2 Detection Signal Detection Chemiluminescent->Detection Colorimetric->Detection Imaging X-ray Film Exposure or CCD Imaging Detection->Imaging  from Chemiluminescent Visual Visual Inspection Detection->Visual  from Colorimetric

References

A Researcher's Guide to Dual Labeling with Digoxigenin (DIG) and Fluorescein for Multiplex Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multiplex assays, the simultaneous detection of multiple targets within a single sample is paramount for elucidating complex biological systems. This guide provides an objective comparison of dual labeling with Digoxigenin (DIG) and fluorescein (B123965), evaluating its performance against other common labeling alternatives. We present supporting experimental data, detailed methodologies, and visual workflows to inform the selection of the most appropriate labeling strategy for your research needs.

Introduction to Dual Labeling

Multiplex assays, such as multicolor immunofluorescence, immunohistochemistry (IHC), and in situ hybridization (ISH), rely on the ability to distinguish between different molecular targets concurrently. This is typically achieved by labeling probes or antibodies with distinct tags that can be independently visualized. A common and effective strategy involves the use of a hapten (e.g., DIG) in combination with a fluorescent dye (e.g., fluorescein).

The DIG system offers high sensitivity and specificity, as the anti-DIG antibody does not bind to endogenous molecules in most animal tissues, resulting in low background signals.[1] Fluorescein, a widely used fluorophore, provides a bright green fluorescence that is readily detectable with standard fluorescence microscopy equipment.

Performance Comparison of Labeling Strategies

The choice of a dual-labeling strategy depends on several factors, including the specific application, the abundance of the target molecules, and the available detection instrumentation. Here, we compare the DIG and fluorescein system with other common alternatives.

Qualitative Performance Comparison

FeatureDIG & FluoresceinDIG & Biotin (B1667282) (with fluorescent streptavidin)Dual Fluorophores (e.g., Fluorescein & Rhodamine)
Specificity High (anti-DIG is highly specific)High, but potential for endogenous biotin backgroundHigh (dependent on antibody/probe specificity)
Sensitivity HighVery High (biotin-streptavidin interaction is very strong)Moderate to High (dependent on fluorophore brightness and quantum yield)
Background LowPotential for endogenous biotin background in some tissuesGenerally low, but can be affected by autofluorescence
Workflow Complexity Moderate (requires two separate detection steps)Moderate (requires two separate detection steps)Simple (direct or indirect detection with fluorescent secondaries)
Cost ModerateModerateVaries depending on the fluorophores
Flexibility High (can be combined with other haptens and fluorophores)High (streptavidin can be conjugated to various reporters)Moderate (limited by spectral overlap of fluorophores)

Quantitative Photophysical Properties of Common Fluorophores

The selection of a fluorophore is a critical aspect of multiplex assay design. The following table summarizes the key photophysical properties of fluorescein and common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Relative Photostability
Fluorescein (FITC) ~495~518~70,000~0.93Low
Rhodamine B ~555~580~106,000~0.31 in waterModerate
Cy3 ~550~570~150,000~0.15Moderate
Alexa Fluor 488 ~494~517~71,000~0.92High
Alexa Fluor 555 ~556~573~150,000~0.10High
Cy5 ~650~670~250,000~0.20High

Note: Photophysical properties can be influenced by the local chemical environment.[2]

Experimental Protocols and Workflows

Detailed and optimized protocols are essential for successful dual-labeling experiments. Below are representative protocols for dual-labeling immunofluorescence and in situ hybridization.

Dual-Labeling Immunofluorescence Protocol (Sequential)

This protocol outlines the sequential detection of two antigens using a DIG-labeled primary antibody and a directly fluorescein-conjugated primary antibody.

Materials:

  • Primary antibody 1 (conjugated to DIG)

  • Primary antibody 2 (conjugated to Fluorescein)

  • Anti-DIG secondary antibody conjugated to a fluorophore with a distinct emission spectrum from fluorescein (e.g., Rhodamine)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium with DAPI

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on slides as required by the specific application.

  • Fixation and Permeabilization: Fix samples (e.g., with 4% paraformaldehyde) and permeabilize if necessary to allow antibody access to intracellular targets.

  • Blocking: Incubate samples in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation (DIG): Incubate with the DIG-conjugated primary antibody diluted in blocking buffer overnight at 4°C.

  • Washes: Wash samples three times with PBS.

  • Secondary Antibody Incubation (Anti-DIG): Incubate with the anti-DIG secondary antibody conjugated to a distinct fluorophore for 1 hour at room temperature.

  • Washes: Wash samples three times with PBS.

  • Primary Antibody Incubation (Fluorescein): Incubate with the fluorescein-conjugated primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washes: Wash samples three times with PBS.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips using an antifade mounting medium.

Visualizing the Workflow

Dual_Immunofluorescence_Workflow cluster_step1 Sample Preparation cluster_step2 First Target Detection cluster_step3 Second Target Detection cluster_step4 Final Steps Start Start FixPerm Fixation & Permeabilization Start->FixPerm Block1 Blocking FixPerm->Block1 PrimeAb1 Incubate with DIG-conjugated Primary Ab Block1->PrimeAb1 Wash1 Wash PrimeAb1->Wash1 SecAb Incubate with Anti-DIG Secondary Ab Wash1->SecAb Wash2 Wash SecAb->Wash2 PrimeAb2 Incubate with Fluorescein-conjugated Primary Ab Wash2->PrimeAb2 Wash3 Wash PrimeAb2->Wash3 Counterstain Counterstain & Mount Wash3->Counterstain End Image Acquisition Counterstain->End

Sequential dual immunofluorescence workflow.

Signaling Pathways and Detection Principles

The detection of DIG-labeled probes relies on a highly specific antibody-hapten interaction, which can be visualized using various reporter systems.

DIG_Detection_Pathway cluster_probe Target Binding cluster_detection Immunodetection cluster_signal Signal Generation Target Target Molecule (e.g., Antigen, Nucleic Acid) DIG_Probe DIG-labeled Probe Target->DIG_Probe Hybridization/ Binding Anti_DIG Anti-DIG Antibody DIG_Probe->Anti_DIG Specific Recognition Reporter Reporter (e.g., Fluorophore, Enzyme) Anti_DIG->Reporter Conjugation Signal Detectable Signal Reporter->Signal Emission/ Reaction

DIG detection signaling pathway.

Logical Relationships in Multiplex Assay Design

Successful multiplexing requires careful consideration of the spectral properties of the chosen fluorophores to minimize crosstalk and ensure accurate data interpretation.

Multiplex_Assay_Design cluster_selection Component Selection cluster_spectral Spectral Considerations cluster_detection Detection & Analysis Target1 Target 1 Target2 Target 2 Label1 Label 1 (e.g., DIG) Excitation Excitation Spectra Label2 Label 2 (e.g., Fluorescein) Emission Emission Spectra Spectral_Overlap Minimal Spectral Overlap Excitation->Spectral_Overlap Emission->Spectral_Overlap Filter_Sets Appropriate Filter Sets Spectral_Overlap->Filter_Sets Image_Acquisition Sequential Image Acquisition Filter_Sets->Image_Acquisition Signal_Unmixing Spectral Unmixing (optional) Image_Acquisition->Signal_Unmixing Data_Analysis Quantitative Analysis Signal_Unmixing->Data_Analysis

Logical relationships in multiplex assay design.

Conclusion

Dual labeling with DIG and fluorescein offers a robust and versatile approach for multiplex assays. The high specificity of the DIG system minimizes background, while fluorescein provides a strong and easily detectable signal. However, the photostability of fluorescein is a consideration for imaging applications requiring prolonged exposure.[2][3] For such experiments, more photostable alternatives like Alexa Fluor 488 may be preferable.

When compared to DIG and biotin, the DIG and fluorescein system avoids potential issues with endogenous biotin. The choice between a hapten-fluorophore combination and a dual-fluorophore approach will depend on the specific experimental requirements, including the need for signal amplification and the complexity of the detection workflow. By carefully considering the performance characteristics, optimizing experimental protocols, and understanding the underlying principles of detection, researchers can successfully implement dual-labeling strategies to gain deeper insights into complex biological processes.

References

A Head-to-Head Comparison of DIG Labeling Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ digoxigenin (B1670575) (DIG) labeling in their experiments, selecting the optimal kit is crucial for achieving sensitive and reliable results. This guide provides an objective comparison of various commercially available DIG labeling kits, focusing on their performance, methodologies, and applications. The information presented is based on manufacturer-provided data and user-reported information.

Digoxigenin (DIG) is a steroid hapten isolated from Digitalis plants, which serves as a highly specific and versatile labeling molecule for nucleic acids and proteins.[1] Its use in non-radioactive labeling techniques offers a safe and efficient alternative for a wide range of applications, including in situ hybridization, Southern and Northern blotting, and immunoassays.[2] The detection of DIG-labeled molecules is achieved with high-affinity anti-DIG antibodies, which can be conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.[2]

This guide will delve into a comparative analysis of DIG labeling kits from prominent manufacturers such as Roche (now distributed by MilliporeSigma), Vector Laboratories, Biotium, and Jena Bioscience. We will examine kits designed for labeling DNA, RNA, and antibodies, presenting their key features and performance metrics in a structured format to aid in your selection process.

Performance Comparison of DIG Labeling Kits

The following tables summarize the quantitative performance data for various DIG labeling kits, categorized by the type of molecule to be labeled.

DNA Labeling Kits
Kit NameManufacturerLabeling MethodInput DNA AmountReaction TimeExpected Yield/Sensitivity
DIG DNA Labeling KitRoche/MilliporeSigmaRandom Primed10 ng - 3 µg1 - 20 hours260 ng (1h), 780 ng (20h) from 1 µg template[3][4][5]
DIG-High Prime DNA Labeling and Detection Starter Kit IRoche/MilliporeSigmaRandom Primed10 ng - 3 µg1 - 20 hours0.8 µg (1h), 2.3 µg (20h) from 1 µg template; detects 0.1 pg of homologous DNA[6][7]
ReadiLink™ DIG Nick Translation dsDNA Labeling KitAAT BioquestNick TranslationNot SpecifiedNot SpecifiedNot Specified[8]
RNA Labeling Kits
Kit NameManufacturerLabeling MethodInput Template AmountReaction TimeExpected Yield
DIG RNA Labeling Kit (SP6/T7)Roche/MilliporeSigmain vitro Transcription1 µg linearized template2 hours~10 µg[9][10]
HighYield T7 Digoxigenin RNA Labeling Kit (UTP-based)Jena Biosciencein vitro TranscriptionNot Specified30 min - 4 hoursNot specified; recommends 35% DIG-11-UTP substitution for optimal balance[11]
Antibody and Oligonucleotide Labeling Kits
Kit NameManufacturerTarget MoleculeInput AmountReaction TimeKey Performance Metric
ChromaLINK® Digoxigenin One-Shot™ Antibody Labeling KitVector LaboratoriesAntibody100 µg~90 minutes50-80% antibody recovery; Molar Substitution Ratio (MSR) of 2-8[1][12][13]
Mix-n-Stain™ Digoxigenin Antibody Labeling KitBiotiumAntibody5 - 100 µg15 - 30 minutes100% recovery (no purification step)[14][15][16]
DIG 3'-End Oligonucleotide Labeling KitJena BioscienceOligonucleotide (20-100 bp)5 pmol30 minutesEfficient 3'-end labeling[17]

Experimental Methodologies

Detailed experimental protocols are crucial for the successful application of DIG labeling kits. Below are representative protocols for the primary labeling methods.

Random Primed DNA Labeling (Roche DIG DNA Labeling Kit)

This method is based on the hybridization of random hexanucleotide primers to a denatured DNA template. The Klenow fragment of DNA polymerase then synthesizes a new DNA strand, incorporating DIG-11-dUTP.[18]

Protocol:

  • Template Denaturation: Mix 10 ng to 3 µg of linearized DNA with sterile, double-distilled water to a final volume of 15 µL. Denature the DNA by heating in a boiling water bath for 10 minutes, followed by rapid chilling on ice.[18]

  • Labeling Reaction: To the denatured DNA, add 2 µL of 10x hexanucleotide mix, 2 µL of 10x dNTP labeling mixture, and 1 µL of Klenow enzyme. Mix gently and centrifuge briefly.[18]

  • Incubation: Incubate the reaction for 1 to 20 hours at 37°C. Longer incubation times increase the yield of labeled DNA.[19]

  • Stopping the Reaction: Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0) or by heating to 65°C for 10 minutes.[19]

In Vitro Transcription for RNA Labeling (Roche DIG RNA Labeling Kit - SP6/T7)

This technique utilizes SP6 or T7 RNA polymerase to synthesize DIG-labeled RNA probes from a linearized plasmid DNA template containing the appropriate promoter.[9]

Protocol:

  • Reaction Setup: In a sterile, RNase-free tube, combine the following on ice: 1 µg of linearized template DNA, 2 µL of 10x NTP labeling mix, 2 µL of 10x transcription buffer, 1 µL of RNase inhibitor, and sterile, RNase-free water to a final volume of 18 µL.[9]

  • Enzyme Addition: Add 2 µL of the appropriate RNA polymerase (SP6 or T7).[9]

  • Incubation: Mix gently and incubate for 2 hours at 37°C.[9]

  • Template Removal (Optional): To remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate for 15 minutes at 37°C.[10]

  • Stopping the Reaction: Add 2 µL of 0.2 M EDTA (pH 8.0) to stop the reaction.[9]

Antibody Labeling (Biotium Mix-n-Stain™ Kit)

This kit offers a rapid and straightforward method for labeling antibodies without a purification step.

Protocol:

  • Antibody Preparation: The antibody should be in a buffer free of primary amines (e.g., Tris) and at a suitable concentration. The kit provides an ultrafiltration vial to remove interfering substances if necessary.[14]

  • Reaction: Add the appropriate volume of Mix-n-Stain™ Reaction Buffer to your antibody, followed by the Mix-n-Stain™ DIG reagent.

  • Incubation: Incubate for 15-30 minutes at room temperature.[16]

  • Quenching: Add the Mix-n-Stain™ Stop Reagent to quench the reaction. The labeled antibody is now ready to use.

Visualizing the Workflow and Principles

To better understand the processes involved, the following diagrams illustrate a typical DIG labeling and detection workflow and the principle of random primed labeling.

DIG_Labeling_Detection_Workflow cluster_labeling Probe Labeling cluster_hybridization Hybridization & Detection Template DNA/RNA Template Labeling_Kit DIG Labeling Kit (e.g., Random Primed, in vitro Transcription) Template->Labeling_Kit Add DIG_Probe DIG-Labeled Probe Labeling_Kit->DIG_Probe Synthesize Hybridization Hybridization DIG_Probe->Hybridization Target Target Nucleic Acid (on membrane or in situ) Target->Hybridization Washing Washing Steps Hybridization->Washing Blocking Blocking Washing->Blocking Antibody Anti-DIG Antibody-AP Conjugate Blocking->Antibody Detection Substrate Addition (Colorimetric/Chemiluminescent) Antibody->Detection Signal Signal Detection Detection->Signal

A typical workflow for DIG labeling and subsequent detection.

Random_Primed_Labeling dsDNA Double-Stranded DNA Template Denaturation Denaturation (Heat) dsDNA->Denaturation ssDNA Single-Stranded DNA Denaturation->ssDNA Hybridization Primer Annealing ssDNA->Hybridization Primers Random Hexanucleotide Primers Primers->Hybridization Synthesis DNA Synthesis & DIG Incorporation Hybridization->Synthesis Klenow Klenow Polymerase + (dATP, dCTP, dGTP, DIG-dUTP) Klenow->Synthesis Labeled_DNA DIG-Labeled DNA Probe Synthesis->Labeled_DNA

The principle of random primed DIG DNA labeling.

References

Correlating In Situ Hybridization with qPCR: A Guide to Validating Gene Expression Data Using DIG Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, accurately quantifying and localizing gene expression is paramount to understanding cellular function and disease progression. Two powerful techniques, in situ hybridization (ISH) with digoxigenin (B1670575) (DIG) probes and quantitative polymerase chain reaction (qPCR), are often employed for this purpose. While qPCR provides sensitive and quantitative data on gene expression levels across a sample, ISH offers invaluable spatial resolution, revealing the specific cellular locations of mRNA transcripts.[1] This guide provides a comprehensive comparison of these two methodologies, offering detailed protocols and data presentation formats to facilitate the correlation of their results.

Methodological Comparison: ISH vs. qPCR

The choice between ISH and qPCR often depends on the specific research question. ISH is unparalleled in its ability to visualize gene expression within the morphological context of tissues, pinpointing which cell types are expressing a gene of interest.[1] In contrast, qPCR excels at providing precise, quantitative measurements of transcript abundance, making it ideal for detecting subtle changes in gene expression.[1][2]

FeatureIn Situ Hybridization (with DIG probes)Quantitative PCR (qPCR)
Principle Labeled nucleic acid probes bind to complementary mRNA sequences within fixed and permeabilized tissue sections or cells.Reverse transcription of RNA to cDNA followed by amplification of a specific target sequence. The amplification is monitored in real-time using fluorescent dyes or probes.[3][4]
Data Output Qualitative/Semi-quantitative: Visualization of mRNA localization (e.g., colorimetric or fluorescent signal).[1]Quantitative: Cycle threshold (Ct) values that are used to determine the relative or absolute quantity of the target nucleic acid.[5]
Spatial Information High: Provides cellular and subcellular localization of transcripts.[1]Low: Data is derived from homogenized tissue or cell populations, losing spatial context.[6]
Sensitivity Can detect as little as 0.1 pg of target nucleic acid.Highly sensitive, capable of detecting very low copy numbers of transcripts.[1]
Throughput Lower throughput, as it is often performed on a slide-by-slide basis.High throughput, suitable for analyzing many samples and genes simultaneously.
Workflow Complexity Multi-step and technically demanding, involving tissue preparation, hybridization, and signal detection.[1]Relatively straightforward workflow involving RNA extraction, reverse transcription, and the PCR reaction.[7]

Experimental Workflows

To effectively correlate data from ISH and qPCR, it is crucial to have a clear understanding of each experimental workflow. The following diagrams illustrate the key steps involved in each process.

experimental_workflows cluster_ish In Situ Hybridization (ISH) Workflow cluster_qpcr Quantitative PCR (qPCR) Workflow ish_start Tissue/Cell Preparation (Fixation, Embedding) ish_section Sectioning ish_start->ish_section ish_prehybridization Prehybridization ish_section->ish_prehybridization ish_hybridization Hybridization with DIG-labeled Probe ish_prehybridization->ish_hybridization ish_washing Stringency Washes ish_hybridization->ish_washing ish_detection Immunological Detection (Anti-DIG Antibody) ish_washing->ish_detection ish_visualization Visualization (Colorimetric/Fluorescent) ish_detection->ish_visualization ish_analysis Microscopic Analysis ish_visualization->ish_analysis qpcr_start Tissue/Cell Homogenization qpcr_rna RNA Extraction qpcr_start->qpcr_rna qpcr_rt Reverse Transcription (cDNA Synthesis) qpcr_rna->qpcr_rt qpcr_pcr qPCR Amplification qpcr_rt->qpcr_pcr qpcr_analysis Data Analysis (Ct values, Fold Change) qpcr_pcr->qpcr_analysis

Experimental workflows for ISH and qPCR.

Signaling Pathway Analysis: The Her2 Pathway

A common application for both ISH and qPCR is the analysis of signaling pathways implicated in disease. The Her2 (ERBB2) signaling pathway, often overexpressed in various cancers, serves as an excellent example. ISH can be used to visualize the localization of Her2 mRNA in tumor cells, while qPCR can quantify its expression level.

her2_pathway Her2 Her2 Receptor Grb2 Grb2 Her2->Grb2 PI3K PI3K Her2->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified Her2 signaling pathway.

Correlating Quantitative Data

To illustrate how data from these two techniques can be correlated, consider a hypothetical study examining the expression of a target gene, "Gene X," in a treated versus a control group.

Data TypeControl GroupTreated GroupInterpretation
qPCR (Relative Fold Change) 1.08.2Significant upregulation of Gene X mRNA in the treated group.
ISH (Average Signal Intensity per cell) 25 units150 unitsStrong increase in Gene X mRNA signal localized to specific cell types in the treated tissue, corroborating the qPCR data.

This table demonstrates how the quantitative fold change from qPCR can be supported by the semi-quantitative signal intensity observed with ISH, providing a more complete picture of gene expression changes.

Detailed Experimental Protocols

In Situ Hybridization with DIG-labeled Probes

This protocol outlines the key steps for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Probe Preparation:

  • Synthesize DIG-labeled RNA probes via in vitro transcription from a linearized plasmid template containing the target gene sequence.[2] The reaction mixture typically includes RNA polymerase (T7, T3, or SP6), a nucleotide mix with DIG-UTP, and the linearized DNA template.[2]

  • Purify the labeled probe and assess its concentration and labeling efficiency.

2. Tissue Preparation:

  • Deparaffinize 5-10 µm thick FFPE tissue sections in xylene and rehydrate through a graded ethanol (B145695) series.[8]

  • Perform antigen retrieval to unmask the target RNA sequences. This can be achieved by heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer.

  • Digest the tissue with Proteinase K to increase probe accessibility.[9]

3. Hybridization:

  • Prehybridize the sections in a hybridization buffer to block non-specific binding sites.

  • Denature the DIG-labeled probe by heating and then add it to the hybridization buffer.

  • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at a specific hybridization temperature (e.g., 65°C), which may need optimization.

4. Post-Hybridization Washes:

  • Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probes.

5. Immunological Detection:

  • Block the sections with a blocking solution (e.g., containing bovine serum albumin).

  • Incubate with an anti-digoxigenin antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or peroxidase (POD).

  • Wash to remove unbound antibody.

6. Visualization:

  • For AP-conjugated antibodies, add a chromogenic substrate like NBT/BCIP, which produces a blue-purple precipitate.[10]

  • For POD-conjugated antibodies, use a substrate like DAB to generate a brown precipitate.

  • Counterstain with a nuclear stain (e.g., Nuclear Fast Red) to visualize tissue morphology.

7. Analysis:

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Analyze the slides under a microscope to determine the cellular localization and relative abundance of the target mRNA.

Quantitative PCR (qPCR)

This protocol describes a typical two-step RT-qPCR workflow for gene expression analysis.[3]

1. RNA Extraction:

  • Homogenize fresh, frozen, or FFPE tissue samples.

  • Extract total RNA using a commercial kit or a standard method like Trizol extraction.[7]

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis):

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[3]

  • Priming can be done using oligo(dT) primers, random hexamers, or gene-specific primers.[3]

3. qPCR Reaction Setup:

  • Prepare a master mix containing a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan), DNA polymerase, dNTPs, and forward and reverse primers for the target gene and a reference gene.[7]

  • Add the cDNA template to the master mix.

  • Run the reaction in a real-time PCR thermal cycler.

4. qPCR Cycling and Data Acquisition:

  • The thermal cycler will perform repeated cycles of denaturation, annealing, and extension to amplify the target sequence.

  • Fluorescence is measured at the end of each cycle.[11]

5. Data Analysis:

  • The cycle at which the fluorescence signal crosses a threshold is the Ct value.[5]

  • Normalize the Ct values of the target gene to those of a stable reference gene to account for variations in RNA input and reverse transcription efficiency.

  • Calculate the relative fold change in gene expression between different samples using methods like the ΔΔCt method.[12]

  • Perform statistical analysis to determine the significance of the observed expression changes.[4][13]

By combining the spatial information from DIG-based in situ hybridization with the quantitative data from qPCR, researchers can gain a more comprehensive and robust understanding of gene expression patterns in their biological systems of interest. This integrated approach is invaluable for validating research findings and advancing drug development efforts.

References

A Head-to-Head Battle: Unveiling the Sensitivity of DIG-labeled versus 32P-labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of research, diagnostics, and drug development. For decades, radioactively labeled probes, particularly those incorporating Phosphorus-32 (³²P), have been the gold standard for hybridization assays like Southern and Northern blotting, and in situ hybridization, prized for their high sensitivity. However, the emergence of non-radioactive methods, most notably the Digoxigenin (B1670575) (DIG) labeling and detection system, has presented a compelling alternative. This guide provides an objective comparison of the sensitivity of DIG-labeled and ³²P-labeled probes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Quantitative Sensitivity at a Glance

The central question for many researchers is: how do these two methods stack up in terms of their detection limits? While sensitivity can be application-dependent, numerous studies have demonstrated that DIG-labeled probes can achieve sensitivity comparable to, and in some cases exceeding, that of their radioactive counterparts. The following table summarizes the reported detection limits for both labeling methods across various applications.

Application DIG-labeled Probes ³²P-labeled Probes Notes
Dot Blot 0.03 - 0.1 pg[1][2][3]~1 pg[4]DIG system can show higher sensitivity in dot blot assays.
Southern Blot 0.03 - 0.1 pg of homologous DNA[2][5]Detects single-copy genes in ~10 µg of genomic DNA[6]Sensitivity is comparable for detecting single-copy genes.
Northern Blot Sufficiently sensitive to detect low-abundance mRNA[7][8]The traditional gold standard for sensitivity.Both methods are effective; DIG offers a safer alternative with comparable results.
In Situ Hybridization (ISH) Equal or higher sensitivity and better cellular resolution than radiolabeled probes[9][10]High sensitivity but can have lower resolution.[9][10]DIG is often preferred for ISH due to superior resolution and safety.[9]
Small RNA Detection Can detect as low as 2 fmol of miRNAs[11]Can detect 0.01–0.02 fmol of miRNAs[11]³²P can be more sensitive for very low abundance small RNAs.

Visualizing the Workflow: From Probe to Signal

The general workflow for hybridization experiments using either DIG- or ³²P-labeled probes involves probe generation, hybridization to the target nucleic acid, and subsequent detection. The key difference lies in the detection step.

Hybridization Workflow Comparison cluster_0 Probe Labeling cluster_1 Hybridization cluster_2 Signal Detection DNA/RNA Fragment DNA/RNA Fragment Labeling Reaction Labeling Reaction DNA/RNA Fragment->Labeling Reaction Template Labeled Probe Labeled Probe Labeling Reaction->Labeled Probe DIG-dUTP or α-³²P-dATP Hybridization Hybridization Labeled Probe->Hybridization Washing Steps Washing Steps Hybridization->Washing Steps Removal of unbound probe Target Nucleic Acid (on membrane) Target Nucleic Acid (on membrane) Target Nucleic Acid (on membrane)->Hybridization Detection Method Detection Method Washing Steps->Detection Method Signal Signal Detection Method->Signal Detection Method->Signal Autoradiography (³²P) or Chemiluminescence/Colorimetric (DIG) Probe Labeling Comparison DIG-labeled Probes DIG-labeled Probes Sensitivity Sensitivity DIG-labeled Probes->Sensitivity High Safety Safety DIG-labeled Probes->Safety Non-radioactive, minimal precautions Probe Stability Probe Stability DIG-labeled Probes->Probe Stability Stable for at least a year Detection Detection DIG-labeled Probes->Detection Enzymatic (Chemiluminescence/ Colorimetric) Resolution (ISH) Resolution (ISH) DIG-labeled Probes->Resolution (ISH) High (cellular level) 32P-labeled Probes 32P-labeled Probes 32P-labeled Probes->Sensitivity Very High 32P-labeled Probes->Safety Radioactive, requires specialized handling and disposal 32P-labeled Probes->Probe Stability Short half-life (14.3 days) 32P-labeled Probes->Detection Autoradiography 32P-labeled Probes->Resolution (ISH) Lower

References

Safety Operating Guide

Safe Disposal of Digoxigenin Bisdigitoxoside: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Acutely Toxic Chemical Waste

Digoxigenin bisdigitoxoside is a potent cardioactive steroid and a metabolite of digoxin, classified as a highly toxic substance.[1] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated waste materials in a research environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on its hazards and emergency procedures. Due to its acute toxicity, all handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[2][3][4] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

Quantitative Toxicity Data

CompoundRoute of AdministrationLD50 (Rat)
DigoxinSubcutaneous30 mg/kg
DigoxinIntravenous25 mg/kg

This data is for Digoxin and should be used as an indicator of the potential toxicity of this compound.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a multi-step process that begins at the point of waste generation and concludes with its collection by a licensed professional waste disposal service.

Step 1: Waste Segregation and Collection

All waste materials contaminated with this compound must be segregated from non-hazardous waste streams. Three primary types of waste should be considered:

  • Solid Waste: This includes unused or expired pure compounds, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.

  • Liquid Waste: This comprises solutions containing this compound.

  • Contaminated Labware: This includes glassware and other reusable items that have come into direct contact with the compound.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and disposal.

  • Solid Waste: Collect in a dedicated, leak-proof, and puncture-resistant container with a secure lid. The container should be clearly labeled as "Hazardous Waste - Acutely Toxic" and list "this compound" as the primary constituent.

  • Liquid Waste: Use a designated, chemically compatible, and shatter-proof container with a screw-top cap. The container must be labeled as "Hazardous Waste - Acutely Toxic," and all chemical components, including solvents and their approximate concentrations, must be listed.

  • Labeling: All waste containers must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard(s) (e.g., "Acutely Toxic")

    • The date when waste was first added to the container (accumulation start date)

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 3: Decontamination of Labware

Reusable labware that has been in contact with this compound must be decontaminated before being returned to general use or washed.

  • Triple Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or methanol) that can dissolve the compound.

  • Collect Rinsate: The solvent rinsate from the triple rinse is considered hazardous waste and must be collected in the designated liquid waste container.

  • Final Cleaning: After triple rinsing, the labware can be washed using standard laboratory procedures.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste. This area should be:

  • At or near the point of waste generation.

  • Under the direct control of the laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.

  • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.

Waste containers must be kept securely closed except when adding waste.

Step 5: Professional Waste Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service. The recommended method of disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the toxic compound. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Experimental Workflow for Disposal

A Waste Generation (this compound) B Type of Waste? A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Contaminated Labware (e.g., glassware) B->E Labware F Collect in Labeled Hazardous Waste Container (Solid) C->F G Collect in Labeled Hazardous Waste Container (Liquid) D->G H Triple Rinse with Appropriate Solvent E->H J Store in Satellite Accumulation Area (SAA) F->J G->J I Collect Rinsate in Liquid Waste Container H->I I->G K Arrange for Pickup by Licensed Waste Disposal Service J->K L Final Disposal via High-Temperature Incineration K->L

References

Personal protective equipment for handling Digoxigenin bisdigitoxoside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Digoxigenin Bisdigitoxoside

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of this potent compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5297-05-2[1][2]
Molecular Formula C35H54O11[2][3]
Molecular Weight 650.80 g/mol [2]
Appearance White to Off-White Solid[4]
Purity ≥98%[2]
Storage Temperature 2-8°C or -20°C in a freezer under inert atmosphere[4]
Solubility Slightly soluble in DMSO and Methanol (with sonication)[4]
Stability Hygroscopic[4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a metabolite of Digoxin and should be handled with extreme caution due to its high toxicity. Related compounds are classified as fatal if swallowed, in contact with skin, or if inhaled[5]. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant, disposable glovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated, torn, or punctured.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is required. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationFor handling powders or creating aerosols, a certified fume hood is essential. Do not breathe dust/fume/gas/mist/vapors/spray[5][6].

Standard Operating Procedure for Handling this compound

The following protocol outlines the step-by-step procedure for the safe handling of this compound in a research setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Ensure that all surfaces and equipment are clean before and after handling the compound. Use disposable plasticware or decontaminated glassware.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

Weighing and Reconstitution
  • Weighing: Handle the solid compound with care to avoid generating dust. Weigh the required amount in a disposable weigh boat inside the fume hood.

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the vial securely before mixing.

Experimental Use
  • Pipetting: Never pipette by mouth. Use calibrated pipettes with disposable tips.

  • Handling Solutions: When handling solutions, wear appropriate gloves and eye protection. Avoid contact with skin and clothing.

  • Incubation and Storage: Clearly label all containers with the compound name, concentration, date, and hazard symbols. Store at the recommended temperature (2-8°C or -20°C)[4].

Waste Disposal
  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weigh boats) must be considered hazardous waste.

  • Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.

  • Disposal Procedure: Dispose of the chemical waste through a licensed professional waste disposal service. One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[7]. Dispose of contaminated packaging as unused product[7].

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh reconstitute Reconstitute Solution weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Digoxigenin bisdigitoxoside
Reactant of Route 2
Digoxigenin bisdigitoxoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。